Myoseverin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-N,6-N-bis[(4-methoxyphenyl)methyl]-9-propan-2-ylpurine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-16(2)30-15-27-21-22(25-13-17-5-9-19(31-3)10-6-17)28-24(29-23(21)30)26-14-18-7-11-20(32-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3,(H2,25,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCOTQWQVPRTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267402-71-1 | |
| Record name | Myoseverin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267402711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Myoseverin: A Technical Overview of its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity of Myoseverin
This compound is a synthetically derived 2,6,9-trisubstituted purine that has garnered significant interest in cellular biology and regenerative medicine.[1] It was first identified from a purine library screen for its remarkable ability to induce the fission of multinucleated myotubes into mononucleated, proliferative fragments.[1][2] This unique characteristic has positioned this compound as a valuable chemical tool for studying cellular differentiation, muscle regeneration, and microtubule dynamics.
Chemical Structure
The foundational chemical structure of this compound is depicted below. It is characterized by a purine core with substitutions at the 2, 6, and 9 positions.
Figure 1. 2D Chemical Structure of this compound B.
A variant, this compound B, has the following IUPAC name: 9-cyclohexyl-2-N,6-N-bis[(4-methoxyphenyl)methyl]purine-2,6-diamine.[3]
Chemical and Physical Properties
A summary of the key chemical identifiers and properties for this compound B is provided in the table below for easy reference.
| Identifier Type | Value | Reference |
| IUPAC Name | 9-cyclohexyl-2-N,6-N-bis[(4-methoxyphenyl)methyl]purine-2,6-diamine | [3] |
| Molecular Formula | C₂₇H₃₂N₆O₂ | |
| Molecular Weight | 472.6 g/mol | |
| CAS Number | 361431-27-8 | |
| SMILES | C1CCC(CC1)N2C=NC3=C(C2=NC(=C3)NCC4=CC=C(C=C4)OC)NCC5=CC=C(C=C5)OC | |
| InChI | InChI=1S/C27H32N6O2/c1-34-22-12-8-19(9-13-22)16-28-25-24-26(33(18-30-24)21-6-4-3-5-7-21)32-27(31-25)29-17-20-10-14-23(35-2)15-11-20/h8-15,18,21H,3-7,16-17H2,1-2H3,(H2,28,29,31,32) | |
| InChIKey | ZUZXYJOSNSTJMU-UHFFFAOYSA-N |
Mechanism of Action and Biological Effects
This compound's primary mechanism of action is through its interaction with the microtubule cytoskeleton. It acts as a microtubule-binding agent, leading to the disruption and disassembly of the microtubule network. This interference with microtubule dynamics is central to its observed biological effects.
Myotube Fission and Cellular Re-entry into the Cell Cycle
The most striking effect of this compound is its ability to induce the reversible fission of terminally differentiated, multinucleated myotubes into mononucleated fragments. This process is initiated by the disassembly of the microtubule cytoskeleton, which appears to be crucial for maintaining the structural integrity of the myotube. Following the removal of this compound, these resulting mononucleated cells can re-enter the cell cycle, exhibiting renewed DNA synthesis and proliferation when cultured in growth-promoting conditions.
The process of this compound-induced myotube fission can be visualized as a signaling pathway.
Anti-Angiogenic Properties
In addition to its effects on muscle cells, this compound also exhibits anti-angiogenic properties. It has been shown to inhibit the function of endothelial cells and the differentiation of endothelial progenitor cells, which are key processes in the formation of new blood vessels.
Experimental Protocols
Myotube Fission Assay
A typical experimental workflow to observe this compound-induced myotube fission is as follows:
Methodology:
-
Cell Culture: Murine C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum) at 37°C in a 5% CO₂ incubator.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) once the cells reach near confluence. The cells are cultured for several days to allow for the formation of multinucleated myotubes.
-
This compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at a final concentration typically ranging from 10 to 20 µM. A vehicle control (DMSO alone) is run in parallel. The cells are incubated for a specified period, for instance, 24 hours.
-
Observation: Morphological changes, specifically the fission of myotubes into mononucleated cells, are observed and documented using phase-contrast microscopy.
-
Cell Cycle Re-entry Analysis (Optional): To assess the proliferative potential of the resulting fragments, the this compound-containing medium is removed, and the cells are washed. Fresh growth medium is then added. Proliferation can be quantified by methods such as BrdU incorporation assays or colony-forming assays.
Quantitative Data Summary
| Parameter | Cell Line/System | Value | Reference |
| Myotube Fission (EC₅₀) | C2C12 myotubes | 11 µM (s.d. = ± 4 µM) | |
| Cell Proliferation (IC₅₀) | Human umbilical vein endothelial cells | 8 µM | |
| Solubility in DMSO | N/A | 87 mg/mL (201.14 mM) |
Conclusion
This compound is a potent, cell-permeable small molecule that serves as a powerful tool for investigating the role of the microtubule cytoskeleton in maintaining cellular architecture and differentiation states. Its ability to induce reversible myotube fission has opened new avenues for research into muscle regeneration and cell plasticity. Further studies on its structure-activity relationships and downstream signaling pathways will continue to provide valuable insights for both basic research and potential therapeutic applications.
References
Myoseverin: A Technical Guide to its Role in Reversing Muscle Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myoseverin, a synthetic 2,6,9-trisubstituted purine, has emerged as a significant small molecule in the study of muscle cell plasticity. It is recognized for its ability to induce the fission of multinucleated myotubes into mononucleated cells, a process termed "cellularization," which represents a key step in reversing the terminally differentiated state of muscle cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, detailing its interaction with the microtubule cytoskeleton and subsequent activation of signaling pathways that modulate cellular architecture and gene expression. The document includes comprehensive experimental protocols for studying this compound's effects, quantitative data from key studies, and visualizations of the pertinent signaling cascades and experimental workflows to support further research and drug development endeavors in the field of regenerative medicine.
Introduction
Skeletal muscle differentiation is a highly regulated process where mononucleated myoblasts exit the cell cycle and fuse to form multinucleated, contractile myotubes. This terminal differentiation was long considered an irreversible state in mammals. However, the discovery of molecules like this compound has challenged this dogma, opening new avenues for inducing muscle cell dedifferentiation and exploring its therapeutic potential. This compound was identified from a chemical library screen for its striking morphological effect on differentiated C2C12 myotubes, causing them to divide into smaller, mononucleated fragments.[1] While this process does not represent a complete reversal to a progenitor state by this compound alone, it initiates a cascade of events that mimic aspects of wound healing and tissue regeneration.[1] Understanding the molecular underpinnings of this compound's activity is crucial for harnessing its potential in regenerative therapies.
Mechanism of Action
This compound's primary mechanism of action is the disruption of the microtubule cytoskeleton.[2][3] It binds to tubulin and inhibits its polymerization, leading to the disassembly of microtubules.[4] In highly organized cells like myotubes, where microtubules play a critical role in maintaining structural integrity, this disruption triggers a cascade of events leading to cellular fission.
While microtubule depolymerization is the initial trigger, it is important to note that this compound's effects on sarcomeric organization may be independent of this primary mechanism. This suggests a more complex interaction with the muscle cell's cytoarchitecture than initially understood.
However, it is crucial to acknowledge that this compound-induced fragmentation does not inherently lead to a proliferative, dedifferentiated state. Studies have shown that these mononucleated cells often do not re-enter the cell cycle and may undergo apoptosis.
Signaling Pathways
The depolymerization of microtubules by this compound is hypothesized to initiate a signaling cascade through the RhoA pathway, a key regulator of the actin cytoskeleton and cell morphology. A plausible mechanism involves the activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1), which is normally sequestered and kept inactive by binding to microtubules.
Caption: this compound-induced signaling pathway in myotubes.
Upon microtubule depolymerization, GEF-H1 is released and activated, catalyzing the exchange of GDP for GTP on RhoA. Active RhoA-GTP then stimulates its downstream effectors, including Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, activates LIM kinase (LIMK), which phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This inactivation of cofilin leads to the stabilization of actin filaments and the formation of stress fibers, contributing to the morphological changes and fission of the myotube. Furthermore, this compound treatment leads to transcriptional changes, upregulating genes associated with growth factors, extracellular matrix remodeling, and the stress response, consistent with the activation of wound healing and tissue regeneration pathways.
Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of this compound on muscle cells.
Table 1: Effects of this compound on C2C12 Myotube-Derived Cells
| Parameter | Condition | Result | Reference |
| DNA Synthesis (BrdU Incorporation) | 25 µM this compound, then Growth Medium for 24h | ~40% of proliferating myoblast control | |
| Colony-Forming Units (CFU) | 25 µM this compound, then replated in Growth Medium | ~2.5-fold increase vs. untreated |
Table 2: Experimental Parameters for this compound Treatment
| Parameter | Value | Cell Line | Reference |
| This compound Concentration | 20 µM | C2C12 | |
| This compound Concentration | 25 µM | C2C12 | |
| Treatment Duration | 24 hours | C2C12 | |
| Cell Culture Model | 2D Monolayer | C2C12 |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on muscle cell differentiation.
C2C12 Cell Culture and Differentiation
A standardized protocol for C2C12 myoblast culture and differentiation is crucial for reproducible results.
Caption: Experimental workflow for C2C12 myotube differentiation.
-
Cell Seeding: Culture C2C12 myoblasts in Growth Medium (GM), consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation: Allow cells to proliferate until they reach 70-80% confluency. Avoid letting the cells become fully confluent as this can inhibit subsequent differentiation.
-
Differentiation Induction: To induce differentiation, replace the GM with Differentiation Medium (DM), which consists of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
Myotube Formation: Maintain the cells in DM for 5-7 days, replacing the medium every 48 hours. During this time, myoblasts will fuse to form multinucleated myotubes.
This compound Treatment and Analysis
-
Treatment: Once mature myotubes have formed, replace the DM with fresh DM containing this compound at a final concentration of 20-25 µM. A vehicle control (DMSO) should be run in parallel. Incubate the cells for 24 hours.
-
Morphological Analysis: Observe the cells under a phase-contrast microscope to monitor myotube fission and changes in cell morphology.
-
Immunofluorescence Staining for Myosin Heavy Chain (MHC):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBST (PBS + 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against skeletal muscle myosin heavy chain (SMMHC) overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
-
Analysis of DNA Synthesis (BrdU Incorporation Assay):
-
After this compound treatment, remove the this compound-containing medium and replace it with GM supplemented with 10 µM Bromodeoxyuridine (BrdU).
-
Incubate for 24 hours.
-
Fix, permeabilize, and denature the DNA according to the manufacturer's protocol for the BrdU detection kit.
-
Incubate with an anti-BrdU antibody followed by a fluorescently labeled secondary antibody.
-
Quantify the percentage of BrdU-positive nuclei.
-
-
Western Blotting for Signaling Proteins:
-
Lyse the cells at different time points after this compound treatment.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins such as RhoA, LIMK, and cofilin.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Conclusion
This compound is a valuable chemical tool for investigating the mechanisms of muscle cell dedifferentiation. Its ability to induce myotube fission through microtubule depolymerization provides a model system for studying the initial stages of this complex process. While this compound alone does not induce a complete and stable reversal of the differentiated phenotype, it triggers significant changes in cell morphology and gene expression, activating pathways associated with tissue repair and regeneration. The detailed protocols and data presented in this guide are intended to facilitate further research into the intricate signaling networks governing muscle cell plasticity and to aid in the development of novel therapeutic strategies for muscle regeneration. Future studies should focus on combining this compound with other small molecules or genetic manipulations to achieve a more complete and functional dedifferentiation of muscle cells.
References
Myoseverin and Its Impact on Cellular Plasticity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myoseverin, a synthetic 2,6,9-trisubstituted purine, has emerged as a significant small molecule in the study of cellular plasticity. Its primary mechanism of action involves the disruption of microtubule polymerization, leading to a cascade of cellular events that culminates in the reversible fission of multinucleated myotubes into mononucleated, proliferative-competent cells. This unique property has positioned this compound as a valuable tool for investigating the mechanisms of muscle cell differentiation, regeneration, and the underlying principles of cellular plasticity. This technical guide provides a comprehensive overview of this compound's core functions, detailing its impact on the cytoskeleton, associated signaling pathways, and gene expression. Furthermore, it offers detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate research and development in this area.
Mechanism of Action: Microtubule Disruption and Myotube Fission
This compound's primary molecular target is tubulin. It binds to tubulin and inhibits its polymerization into microtubules, leading to the disassembly of the microtubule network.[1][2] In terminally differentiated, multinucleated myotubes, this disruption of the microtubule cytoskeleton triggers a remarkable morphological change: the fission of the syncytial myotube into smaller, mononucleated fragments.[1][3] This process is reversible; upon removal of this compound, the microtubule network can reform, and the mononucleated cells can be induced to proliferate.[1]
The fission process itself is a complex event involving cytoskeletal rearrangements. While the microtubule network is disassembled, the actin cytoskeleton appears to play a role in the physical separation of the cellular fragments.
Quantitative Data on this compound's Effects
| Parameter | Value | Cell Type | Reference |
| Myotube Disassembly (Half-maximal concentration) | 11 µM (± 4 µM) | C2C12 myotubes | |
| HUVEC Proliferation Inhibition (IC50) | ~8 µM | HUVECs | |
| Adherent Mononuclear Cell Reduction (IC50) | ~9 µM | Human cord blood MNCs | |
| This compound Treatment for Myotube Fission | 20-25 µM for 24h | C2C12 myotubes |
Signaling Pathways Modulated by this compound
The disruption of the microtubule network by this compound is not merely a structural change but a potent signaling event that triggers pathways associated with cellular plasticity, wound healing, and tissue regeneration.
The GEF-H1/RhoA/ROCK Pathway
A key signaling cascade activated by microtubule disassembly is the GEF-H1/RhoA/ROCK pathway. GEF-H1 (a Guanine nucleotide Exchange Factor) is normally sequestered and kept in an inactive state by binding to microtubules. Upon microtubule depolymerization by this compound, GEF-H1 is released into the cytoplasm and becomes active. Active GEF-H1 then catalyzes the exchange of GDP for GTP on the small GTPase RhoA, leading to RhoA activation.
Activated RhoA, in turn, stimulates its downstream effector, ROCK (Rho-associated kinase). The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton, cell contractility, and focal adhesion dynamics. In the context of this compound-induced myotube fission, this pathway is crucial for the cytoskeletal rearrangements and contractile forces necessary for the separation of the myotube into mononucleated fragments. Downregulation of RhoA/ROCK signaling is, conversely, important for myoblast fusion.
References
Whitepaper: Myoseverin's Function in Promoting Cell Cycle Re-entry in Terminally Differentiated Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Terminally differentiated cells, such as skeletal myotubes, are characterized by a stable withdrawal from the cell cycle, posing a significant challenge for regenerative medicine. Myoseverin, a synthetic 2,6,9-trisubstituted purine, has emerged as a key small molecule capable of inducing terminally differentiated mammalian myotubes to re-enter the cell cycle.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action, its role in promoting cell cycle re-entry, and the experimental protocols used to validate its function. This compound acts as a microtubule-binding agent, inducing the reversible fission of multinucleated myotubes into mononucleated fragments.[2][3] While this "cellularization" process does not inherently reverse biochemical differentiation, it renders the resulting fragments responsive to growth stimuli.[2] Upon removal of this compound and exposure to growth medium, these fragments can re-initiate DNA synthesis and proliferate. This guide summarizes the quantitative effects of this compound, details relevant signaling pathways, and provides standardized experimental methodologies for its study, positioning it as a valuable tool in tissue engineering and regenerative therapy research.
Introduction
The permanent exit from the cell cycle is a hallmark of terminal differentiation in many cell types, including skeletal muscle cells which fuse to form multinucleated myotubes. This postmitotic state is maintained by a complex network of cell cycle inhibitors like p21 and the retinoblastoma protein (Rb). While some organisms, like urodele amphibians, can naturally dedifferentiate and regenerate tissues by reversing this process, mammals have a very limited capacity for such regeneration.
The discovery of small molecules that can modulate this differentiated state offers a promising avenue for regenerative medicine. This compound was identified from a library of 2,6,9-trisubstituted purines in a morphological screen for its unique ability to disassemble multinucleated myotubes. Unlike other microtubule-disrupting agents that are often cytotoxic, this compound's effects are reversible, allowing for the generation of viable, mononucleated cells from a syncytium. This whitepaper delves into the core mechanisms by which this compound facilitates this process and primes cells for a return to the cell cycle.
Mechanism of Action: Microtubule Disruption and Myotube Fission
This compound's primary mechanism of action is the disruption of the microtubule cytoskeleton. In differentiated myotubes, microtubules are typically organized in parallel arrays along the long axis of the cell.
-
Microtubule Binding: this compound binds to tubulin, inhibiting microtubule assembly.
-
Cytoskeletal Disintegration: Treatment with this compound leads to the disintegration of the organized microtubule network. The microtubules become short, fragmented, and tend to aggregate around the nuclear envelopes.
-
Myotube Fission ("Cellularization"): This cytoskeletal disruption induces circumferential contraction and fission at multiple sites along the myotube, resulting in a "beads-on-a-string" appearance followed by fragmentation into mononucleated or oligonucleated cells. This process is reversible upon removal of the compound.
It is crucial to note that this cellularization is a necessary, but not sufficient, step for cell cycle re-entry. Transcriptional analysis indicates that this compound treatment alone does not reverse the expression of muscle-specific differentiation markers but does alter the expression of genes associated with wound healing, tissue regeneration, and extracellular matrix remodeling.
References
Myoseverin's Interaction with Tubulin Subunits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myoseverin, a synthetic 2,6,9-trisubstituted purine, has been identified as a potent microtubule-binding agent that modulates microtubule dynamics. This technical guide provides an in-depth analysis of the interaction between this compound and tubulin subunits, its mechanism of action, and its downstream cellular consequences. This compound disrupts the microtubule cytoskeleton by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound's effects, and presents visual representations of the associated signaling pathways and experimental workflows.
Introduction
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the eukaryotic cytoskeleton. They play crucial roles in a variety of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by alternating phases of polymerization and depolymerization, makes them a critical target for anticancer drug development. Compounds that interfere with tubulin dynamics can disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
This compound is a small molecule that was identified from a purine library for its ability to induce the fission of multinucleated myotubes.[1][2] Subsequent studies revealed that this compound exerts its biological effects by directly interacting with tubulin and inhibiting microtubule assembly.[3][4] This guide delves into the specifics of this interaction and its cellular ramifications.
This compound-Tubulin Interaction: Quantitative Analysis
While the precise binding affinity (Kd) and a specific IC50 value for the in vitro inhibition of tubulin polymerization by this compound are not extensively documented in publicly available literature, several studies have provided quantitative data on its cellular effects related to microtubule disruption.
| Parameter | Value | Cell Line/System | Reference |
| GI50 (50% Growth Inhibition) | 12 µM | Proliferating myoblasts | [2] |
| Half-maximal concentration for myotube disassembly | 11 µM (± 4 µM) | Differentiated myocyte cultures |
Mechanism of Action
This compound's primary mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to a net depolymerization of the microtubule network within cells.
Effect on Microtubule Structure
Immunofluorescence microscopy reveals that treatment with this compound leads to the disintegration of the microtubule cytoskeleton. In treated cells, the well-organized filamentous network of microtubules is replaced by short, fragmented microtubules and aggregates of tubulin.
Cellular Consequences
The disruption of the microtubule network by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
By interfering with the formation and function of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, this compound causes cells to arrest in the G2/M phase of the cell cycle. While this compound treatment leads to G2/M arrest, it has been shown that it does not directly inhibit the activity of CDK1, a key kinase regulating mitotic entry. The arrest is therefore likely a consequence of the spindle assembly checkpoint activation due to improper microtubule attachment to kinetochores.
Prolonged cell cycle arrest at the G2/M phase due to microtubule disruption is a common trigger for the intrinsic pathway of apoptosis. While the specific apoptotic signaling cascade initiated by this compound is not fully elucidated, it is known to involve caspase activation. The disruption of microtubule function can lead to the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function and promotes the release of pro-apoptotic factors from the mitochondria, ultimately leading to the activation of executioner caspases like caspase-3.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro. The increase in turbidity (optical density) at 340 nm is proportional to the amount of polymerized microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound
-
DMSO (vehicle control)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.
-
In a pre-chilled 96-well plate, add the desired concentrations of this compound or DMSO (for the vehicle control).
-
Add the tubulin solution to each well.
-
To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration of this compound.
-
The rate of tubulin polymerization is proportional to the increase in absorbance over time.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule cytoskeleton in cultured cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, U2OS)
-
Sterile glass coverslips
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary anti-α-tubulin antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or DMSO for the desired duration.
-
Gently aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action Workflow
The following diagram illustrates the general workflow of how this compound disrupts microtubule function and leads to cellular consequences.
Caption: Workflow of this compound's action on microtubules and subsequent cellular events.
This compound-Induced G2/M Cell Cycle Arrest Signaling Pathway
This diagram depicts the signaling pathway leading to G2/M arrest following microtubule disruption by this compound. The spindle assembly checkpoint (SAC) is a key component of this pathway.
Caption: this compound-induced microtubule disruption activates the SAC, leading to G2/M arrest.
This compound-Induced Apoptosis Signaling Pathway
This diagram outlines the intrinsic apoptotic pathway that is likely activated by this compound-induced mitotic arrest.
Caption: Proposed intrinsic apoptosis pathway activated by this compound-induced mitotic arrest.
Conclusion
This compound represents a valuable chemical tool for studying the role of microtubules in various cellular processes. Its ability to reversibly disrupt the microtubule network provides a means to investigate the consequences of microtubule depolymerization on cell cycle progression and cell fate. For drug development professionals, this compound and its derivatives serve as a scaffold for the design of novel antimitotic agents with potential applications in cancer therapy. Further research is warranted to fully elucidate the precise binding site of this compound on tubulin and to obtain more detailed quantitative data on its effects on microtubule dynamics. A deeper understanding of the signaling pathways it modulates will be crucial for the rational design of next-generation microtubule-targeting drugs.
References
Initial Studies of Myoseverin on C2C12 Myoblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial studies on the effects of Myoseverin on C2C12 myoblasts. This compound, a 2,6,9-trisubstituted purine, was identified in a morphological differentiation screen for its unique ability to induce the reversible fission of multinucleated myotubes into mononucleated, proliferating cells.[1][2] This document summarizes the key quantitative findings, details the experimental protocols used in these foundational studies, and visualizes the proposed mechanisms and workflows.
Core Findings: Quantitative Data Summary
The initial characterization of this compound's effects on C2C12 cells involved quantifying its impact on cell proliferation and the reversal of the terminally differentiated state. The data from these pioneering studies are summarized below.
| Parameter Assessed | Treatment Condition | Result | Reference |
| DNA Synthesis | Myotubes treated with 25 µM this compound, then cultured in Growth Medium (GM) for 24h | ~40% of the BrdU incorporation observed in proliferating myoblasts | [3][4] |
| Untreated myotubes cultured in Growth Medium (GM) for 24h | ~10% of the BrdU incorporation observed in proliferating myoblasts | [3] | |
| Myotubes treated with 25 µM this compound, then cultured in Differentiation Medium (DM) for 24h | Negligible BrdU incorporation | ||
| Cell Proliferation | Myotube cultures treated with 25 µM this compound, then replated at low density in GM | ~3-fold increase in Colony Forming Units (CFUs) compared to untreated myotubes | |
| Untreated myotube cultures, replated at low density in GM | Baseline level of Colony Forming Units (CFUs) |
Key Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the initial studies of this compound on C2C12 myoblasts.
C2C12 Cell Culture and Differentiation
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation Induction: To induce differentiation, C2C12 myoblasts are grown to ~80-90% confluency in GM. The GM is then replaced with DM. Myotube formation is typically observed within 4-5 days.
This compound Treatment and Myotube Fission Assay
-
This compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in DM to the desired final concentration (e.g., 20-25 µM).
-
Treatment: Differentiated C2C12 myotubes (day 4-5 of differentiation) are incubated with this compound-containing DM for a specified period (e.g., 24 hours).
-
Assessment of Fission: Myotube morphology is observed using phase-contrast microscopy. Fission into mononucleated fragments is qualitatively assessed. For quantitative analysis, cells can be fixed and stained for markers such as Myosin Heavy Chain (MHC) and with a nuclear stain like DAPI. The number of nuclei within myotubes versus the number of nuclei in mononucleated cells can be counted.
Immunofluorescence Staining for Microtubule and Myotube Visualization
-
Fixation: Cells grown on coverslips are washed with Phosphate-Buffered Saline (PBS) and fixed with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 10 minutes at room temperature).
-
Permeabilization: Cells are permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes to allow antibody access to intracellular structures.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies targeting proteins of interest (e.g., anti-α-tubulin for microtubules, anti-MHC for myotubes) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with fluorophore-conjugated secondary antibodies that recognize the primary antibody species. This step is performed in the dark for 1 hour at room temperature.
-
Nuclear Staining and Mounting: Nuclei are counterstained with a DNA-binding dye (e.g., DAPI or Hoechst 33258). Coverslips are then mounted onto microscope slides using an anti-fade mounting medium.
-
Imaging: Stained cells are visualized using a fluorescence microscope.
BrdU Incorporation Assay for DNA Synthesis
-
BrdU Labeling: Following this compound treatment and subsequent culture in either GM or DM, 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to the culture medium at a final concentration of 10 µM. Cells are incubated for a defined period (e.g., 1-2 hours) to allow for BrdU incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Cells are fixed as described above. To expose the incorporated BrdU, the DNA is denatured by treating the cells with 2N HCl for 30-60 minutes at room temperature.
-
Immunodetection of BrdU: The acid is neutralized with a buffering solution (e.g., 0.1 M sodium borate, pH 8.5). Cells are then blocked and incubated with an anti-BrdU primary antibody, followed by a fluorophore-conjugated secondary antibody.
-
Analysis: The percentage of BrdU-positive nuclei is determined by counting at least 500 nuclei per condition.
Colony Forming Unit (CFU) Assay
-
Cell Dissociation: After this compound treatment, the cells (a mix of myotube fragments and remaining myoblasts) are washed with PBS and dissociated into a single-cell suspension using trypsin-EDTA.
-
Cell Plating: A known number of cells (e.g., 500-1000) are plated onto a large culture dish (e.g., 10 cm) containing GM.
-
Colony Growth: The cells are cultured for 7-10 days, allowing individual cells to proliferate and form colonies.
-
Colony Staining and Counting: The medium is removed, and the colonies are washed with PBS, fixed with methanol, and stained with a solution like Giemsa or crystal violet. The number of visible colonies is then counted.
Visualizing Mechanisms and Workflows
To better understand the proposed mechanisms of this compound action and the experimental procedures, the following diagrams are provided.
Caption: Proposed mechanism of this compound action on C2C12 myotubes.
Caption: General experimental workflow for studying this compound's effects.
Signaling Pathways Implicated by Initial Studies
Transcriptional profiling from the initial studies indicated that this compound treatment does not simply reverse the differentiation process but instead activates a set of genes associated with wound healing and tissue regeneration. While the precise signaling cascade initiated by this compound-induced microtubule disruption in C2C12 myotubes was not fully elucidated in these early reports, a plausible pathway can be conceptualized based on known cellular responses to cytoskeletal stress and injury.
Caption: Hypothesized signaling cascade activated by this compound.
References
Methodological & Application
Reversing Muscle Cell Differentiation with Myoseverin: Application Notes and Protocols
For Research Use Only.
Introduction
Terminally differentiated skeletal muscle cells, known as myotubes, are multinucleated cells that have exited the cell cycle. The ability to reverse this differentiation process and induce reentry into the cell cycle holds significant potential for regenerative medicine and drug discovery. Myoseverin, a 2,6,9-trisubstituted purine, is a cell-permeable small molecule that has been shown to induce the disassembly of multinucleated myotubes into mononucleated, proliferating myoblasts. This process, termed "cellularization" or "dedifferentiation," is reversible and is primarily mediated by the disruption of the microtubule cytoskeleton.[1][2]
These application notes provide detailed protocols for the use of this compound to reverse muscle cell differentiation in vitro, specifically using the C2C12 mouse myoblast cell line. The protocols cover cell culture and differentiation, this compound treatment, and subsequent analysis of dedifferentiation and cell cycle reentry.
Mechanism of Action
This compound's primary mechanism of action is the disruption of microtubule polymerization.[3] In differentiated myotubes, the microtubule network plays a crucial role in maintaining the elongated, multinucleated structure. This compound treatment leads to the disintegration of this network, causing the myotubes to undergo fission and revert to mononucleated cells.[3][4] Following the removal of this compound and the addition of growth medium, these resulting mononucleated cells can re-enter the cell cycle and proliferate. While the primary target is the cytoskeleton, downstream effects include the potential for cell cycle re-entry, facilitated by changes in cell cycle regulatory proteins, and in some contexts, the induction of apoptosis.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Re-entry and Proliferation of C2C12 Myotube-Derived Mononucleated Cells
| Treatment Condition | DNA Synthesis (BrdU Incorporation, % of Proliferating Myoblasts) | Colony-Forming Units (CFU) |
| Differentiated Myotubes (DM) - Control | ~5% | Not Reported |
| Differentiated Myotubes (DM) + 25 µM this compound | ~5% | Not Reported |
| Differentiated Myotubes - Control, then Growth Medium (GM) | ~10% | ~125 |
| Differentiated Myotubes + 25 µM this compound, then Growth Medium (GM) | ~40% | ~300 |
Data is approximated from graphical representations in referenced literature and is intended for illustrative purposes.
Table 2: Markers of Muscle Differentiation and Dedifferentiation
| Marker | Role in Differentiation | Expected Change with this compound Treatment |
| Myogenin | Myogenic Regulatory Factor, essential for terminal differentiation. | Downregulation |
| MyoD | Myogenic Regulatory Factor, involved in commitment and differentiation. | Downregulation (downstream of myogenin) |
| Myosin Heavy Chain (MHC) | A key structural protein of mature muscle fibers. | Reduction in organized structures |
| Cyclin D1 & Cyclin E2 | Key regulators for G1 to S phase transition in the cell cycle. | Upregulation (upon cell cycle re-entry) |
| Active Caspase-3 | A key executioner of apoptosis. | Potential Upregulation |
Experimental Protocols
Protocol 1: C2C12 Myoblast Culture and Differentiation
This protocol describes the standard procedure for culturing C2C12 myoblasts and inducing their differentiation into myotubes.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture C2C12 myoblasts in Growth Medium in a 37°C, 5% CO2 incubator.
-
Passaging: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a lower density in fresh Growth Medium.
-
Induction of Differentiation: a. Seed C2C12 myoblasts in a suitable culture plate and grow to 100% confluency in Growth Medium. b. Once confluent, aspirate the Growth Medium, wash the cells once with sterile PBS. c. Replace the PBS with Differentiation Medium. d. Incubate the cells for 3-5 days to allow for the formation of multinucleated myotubes. Change the Differentiation Medium every 24 hours.
Protocol 2: this compound Treatment for Reversing Myotube Differentiation
This protocol details the treatment of differentiated C2C12 myotubes with this compound to induce fission into mononucleated cells.
Materials:
-
Differentiated C2C12 myotubes (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Differentiation Medium (DM)
-
Growth Medium (GM)
Procedure:
-
Prepare this compound Working Solution: Dilute the this compound stock solution in Differentiation Medium to the desired final concentration (e.g., 20-25 µM). Include a vehicle control (DMSO) at the same final concentration.
-
This compound Treatment: a. Aspirate the existing Differentiation Medium from the differentiated myotubes. b. Add the this compound-containing Differentiation Medium (or vehicle control) to the cells. c. Incubate for 24 hours at 37°C, 5% CO2. Observe the cells periodically for morphological changes (myotube fission).
-
Washout and Induction of Proliferation: a. After 24 hours of this compound treatment, aspirate the medium. b. Wash the cells gently two times with sterile PBS to remove any residual this compound. c. Add fresh Growth Medium to the cells. d. Incubate the cells and monitor for proliferation of the mononucleated cells over the next 24-72 hours.
Protocol 3: Analysis of Muscle Cell Dedifferentiation
This protocol provides methods to assess the reversal of differentiation and re-entry into the cell cycle.
A. Immunofluorescence Staining for Myosin Heavy Chain (MHC)
-
Purpose: To visualize the morphology of myotubes and the effect of this compound treatment.
-
Procedure:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with 1% Bovine Serum Albumin (BSA).
-
Incubate with a primary antibody against MHC.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Image using a fluorescence microscope.
-
B. BrdU Incorporation Assay for Cell Proliferation
-
Purpose: To quantify the percentage of cells re-entering the S phase of the cell cycle.
-
Procedure:
-
Following the washout of this compound and addition of Growth Medium (Protocol 2, step 3), add BrdU (10 µM) to the culture medium.
-
Incubate for 2-24 hours.
-
Fix, permeabilize, and denature the DNA (e.g., with 2N HCl).
-
Perform immunofluorescence staining using an anti-BrdU antibody.
-
Quantify the percentage of BrdU-positive nuclei.
-
C. Western Blot Analysis
-
Purpose: To quantify the expression levels of key protein markers.
-
Procedure:
-
Lyse cells and collect protein extracts.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Myogenin, MyoD, MHC, Cyclin D1, Cyclin E2, and active Caspase-3.
-
Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
References
Application Notes and Protocols for Myoseverin Treatment in Satellite Cell Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satellite cells, the resident stem cells of skeletal muscle, are indispensable for muscle growth, repair, and regeneration. In their quiescent state, they reside beneath the basal lamina of the muscle fiber. Upon injury or other stimuli, they become activated, proliferate, and differentiate to form new muscle fibers or fuse with existing ones. The study of the molecular mechanisms governing satellite cell activation is crucial for developing therapies for muscle wasting diseases and promoting healthy aging.
Myoseverin is a 2,6,9-trisubstituted purine that acts as a microtubule-binding molecule. It is known to induce reversible fission of multinucleated myotubes into mononucleated fragments by disrupting the microtubule network.[1] While initially characterized for its effects on myotubes, its ability to modulate the cytoskeleton suggests a potential application in studying the activation of quiescent satellite cells, a process intricately linked to cytoskeletal dynamics and signaling. These application notes provide detailed protocols for utilizing this compound to investigate satellite cell activation on isolated single myofibers.
Principle of the Application
This compound's primary mechanism of action is the depolymerization of microtubules.[2] In the context of satellite cells, this disruption of the microtubule cytoskeleton is hypothesized to influence key signaling pathways that maintain quiescence and regulate the transition to an activated state. This application note describes an ex vivo model using isolated single myofibers, which allows for the study of satellite cells within their niche. By treating these myofibers with this compound, researchers can assess the activation status of satellite cells through immunocytochemistry for key markers and analyze their proliferative response.
Data Presentation
The following tables summarize expected quantitative data from experiments using this compound to treat isolated myofibers. These tables are structured for easy comparison of control and treated groups.
Table 1: Effect of this compound on Satellite Cell Activation Markers
| Treatment Group | % Pax7+/MyoD- Cells (Quiescent) | % Pax7+/MyoD+ Cells (Activated) | % Pax7-/MyoD+ Cells (Committed Progenitors) |
| Control (DMSO) | 85 ± 5 | 10 ± 3 | 5 ± 2 |
| This compound (10 µM) | 60 ± 7 | 30 ± 6 | 10 ± 4 |
| This compound (25 µM) | 45 ± 8 | 45 ± 9 | 10 ± 5 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Satellite Cell Proliferation
| Treatment Group | % BrdU+ Satellite Cells |
| Control (DMSO) | 5 ± 2 |
| This compound (10 µM) | 15 ± 4 |
| This compound (25 µM) | 25 ± 6 |
Data are presented as mean ± standard deviation following a 24-hour BrdU pulse.
Experimental Protocols
Protocol 1: Isolation and Culture of Single Myofibers
This protocol is adapted from established methods for isolating single myofibers from the Extensor Digitorum Longus (EDL) muscle of mice.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Collagenase Type I
-
Horse Serum (HS)
-
Penicillin-Streptomycin
-
Dissection tools
-
Sterile Pasteur pipettes
-
6-well plates and 35-mm culture dishes
Procedure:
-
Prepare digestion medium: DMEM containing 0.2% (w/v) Collagenase Type I.
-
Euthanize the mouse and dissect the EDL muscles.
-
Transfer the EDL muscles to a 35-mm dish containing the digestion medium.
-
Incubate at 37°C in a 5% CO2 incubator for 1-2 hours, or until the muscle appears partially digested.
-
Gently triturate the muscle using a horse serum-coated Pasteur pipette to release single myofibers.
-
Transfer the myofiber suspension to a 10-cm dish containing DMEM with 10% HS to inactivate the collagenase.
-
Wash the myofibers by transferring them through a series of dishes containing fresh DMEM.
-
Culture the isolated myofibers in DMEM supplemented with 10% HS and 1% penicillin-streptomycin in dishes pre-coated with Matrigel or a similar basement membrane matrix.
Protocol 2: this compound Treatment of Isolated Myofibers
Materials:
-
Isolated single myofibers in culture
-
This compound (stock solution in DMSO)
-
DMEM with 10% HS and 1% penicillin-streptomycin
-
DMSO (vehicle control)
Procedure:
-
Allow the isolated myofibers to acclimate in culture for 2-4 hours.
-
Prepare this compound working solutions in culture medium at final concentrations of 10 µM and 25 µM. Prepare a vehicle control with the same concentration of DMSO.
-
Carefully replace the culture medium with the this compound-containing medium or the vehicle control medium.
-
Incubate the myofibers for 24-72 hours at 37°C in a 5% CO2 incubator. The duration of treatment may be optimized depending on the experimental endpoint.
Protocol 3: Immunocytochemistry for Satellite Cell Markers
Materials:
-
Treated myofibers
-
4% Paraformaldehyde (PFA)
-
Phosphate-Buffered Saline (PBS)
-
Blocking solution (e.g., PBS with 5% goat serum and 0.3% Triton X-100)
-
Primary antibodies: anti-Pax7, anti-MyoD
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Fix the myofibers with 4% PFA for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block with blocking solution for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Pax7 and anti-MyoD) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the myofibers on a microscope slide and image using a fluorescence microscope.
Protocol 4: BrdU Proliferation Assay
Materials:
-
Treated myofibers
-
5-bromo-2'-deoxyuridine (BrdU) labeling reagent
-
Materials for immunocytochemistry (Protocol 3)
-
Anti-BrdU antibody
-
HCl for DNA denaturation
Procedure:
-
Add BrdU to the culture medium at a final concentration of 10 µM for the last 2-24 hours of the this compound treatment period.
-
Fix the myofibers as described in Protocol 3.
-
Denature the DNA by incubating with 2N HCl for 30 minutes at 37°C.
-
Neutralize with 0.1 M borate buffer (pH 8.5).
-
Proceed with the immunocytochemistry protocol, including the anti-BrdU antibody along with other satellite cell markers.
Visualizations
Caption: Experimental workflow for studying this compound's effect on satellite cell activation.
Caption: Putative signaling pathways affected by this compound in satellite cells.
Discussion and Interpretation of Results
Treatment of isolated myofibers with this compound is expected to induce a dose-dependent increase in the number of activated (Pax7+/MyoD+) and proliferating (BrdU+) satellite cells. This suggests that microtubule depolymerization can act as a trigger to shift satellite cells from a quiescent to an activated state.
The proposed signaling mechanism involves the disruption of the microtubule network, which can lead to the activation of pathways like Hippo/YAP and Wnt/β-catenin. The integrity of the cytoskeleton is known to influence the localization and activity of key signaling components. For instance, an intact microtubule network can sequester YAP/TAZ in the cytoplasm, keeping the Hippo pathway inactive.[3][4] Disruption of microtubules by this compound may release YAP/TAZ, allowing its translocation to the nucleus to promote gene expression related to proliferation. Similarly, components of the Wnt signaling pathway can interact with microtubules, and disruption of this interaction could lead to the stabilization and nuclear translocation of β-catenin, promoting the expression of myogenic regulatory factors like MyoD.[5]
It is important to note that some studies have shown mature myofibers to be resistant to this compound-induced fragmentation. Therefore, the observed effects on satellite cells are likely due to the direct action of this compound on the satellite cells themselves, rather than a secondary effect of myofiber damage.
These protocols and the accompanying information provide a framework for using this compound as a tool to explore the role of the cytoskeleton in regulating satellite cell quiescence and activation. The insights gained from such studies can contribute to the development of novel strategies for therapeutic muscle regeneration.
References
- 1. This compound, a microtubule-binding molecule with novel cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hippo pathway member Yap plays a key role in influencing fate decisions in muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hippo pathway member Yap plays a key role in influencing fate decisions in muscle satellite cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The interplay between Wnt signaling pathways and microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Reversibility of Myoseverin, a Microtubule-Disrupting Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myoseverin is a 2,6,9-trisubstituted purine that has been identified as a potent, cell-permeable, and reversible microtubule-disrupting agent.[1] It functions by inhibiting microtubule polymerization, leading to the disassembly of the microtubule cytoskeleton.[2][3] This disruption of microtubule dynamics results in a variety of cellular effects, most notably the fission of multinucleated myotubes into mononucleated fragments and an arrest of the cell cycle at the G2/M phase.[1][4] A key characteristic of this compound is the reversibility of its effects upon removal from the culture medium. This property allows for the synchronization of cells and the study of processes involved in microtubule reassembly and cell cycle re-entry.
These application notes provide a detailed protocol for washing out this compound from cell cultures to study the reversibility of its effects. The protocol includes methods for assessing the recovery of the microtubule network, changes in cell morphology, and re-entry into the cell cycle.
Mechanism of Action: this compound-Induced Microtubule Disruption and Reversal
This compound exerts its biological effects by directly interacting with tubulin, the protein subunit of microtubules. This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the existing microtubule network. The process is reversible, and upon removal of this compound, intracellular tubulin dimers can once again polymerize, leading to the re-establishment of the microtubule cytoskeleton and the resumption of microtubule-dependent cellular processes.
This compound's reversible mechanism of action.
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol is optimized for adherent cell lines such as HeLa or C2C12 myoblasts.
Materials:
-
Adherent cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase and at 50-60% confluency at the time of treatment.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare the desired concentration of this compound in pre-warmed complete cell culture medium. The half-maximal concentration (IC50) for myotube disassembly is approximately 11 µM. A typical working concentration is 10-25 µM.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a period sufficient to induce the desired effect (e.g., 16-24 hours for G2/M arrest).
II. This compound Washout Protocol
This protocol is designed to efficiently remove this compound from the cell culture to allow for the study of the reversal of its effects.
Materials:
-
This compound-treated cells
-
Pre-warmed, drug-free complete cell culture medium
-
Pre-warmed, sterile PBS
Procedure:
-
Aspirate the this compound-containing medium from the cell culture vessel.
-
Gently wash the cells by adding pre-warmed sterile PBS to the vessel. Swirl gently and then aspirate the PBS. Repeat this wash step two more times to ensure complete removal of residual this compound.
-
After the final wash, add pre-warmed, drug-free complete cell culture medium to the cells.
-
Return the cells to the incubator and monitor for the reversal of this compound's effects at various time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-washout).
References
Application Notes and Protocols: Synergistic Proliferation of Muscle Cells by Combining Myoseverin with Growth Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skeletal muscle regeneration is a complex process involving the activation, proliferation, and differentiation of muscle stem cells (satellite cells). In vitro, terminally differentiated, multinucleated myotubes are post-mitotic and do not proliferate. Myoseverin, a microtubule-binding purine derivative, offers a unique tool to probe muscle cell plasticity. It reversibly induces the fission of multinucleated myotubes into mononucleated fragments.[1] Upon removal of this compound, these resulting myotube-derived cells can re-enter the cell cycle and resume DNA synthesis, particularly when transferred to a growth-promoting medium.[1][2]
Growth factors such as Insulin-like Growth Factor-1 (IGF-1) and Fibroblast Growth Factor (FGF) are potent mitogens for myoblasts and satellite cells, driving proliferation through well-defined signaling pathways, most notably the PI3K/Akt/mTOR cascade.[3][4] It has been suggested that the mononucleated cells generated by this compound treatment are responsive to growth factors for proliferation. This observation opens a promising avenue for research and therapeutic development, where the controlled generation of a proliferative cell population from a post-mitotic state by this compound can be synergistically enhanced by the potent pro-proliferative effects of growth factors.
These application notes provide a detailed protocol for inducing myotube fragmentation with this compound and subsequently stimulating the resulting mononucleated cells with growth factors to promote robust proliferation. The provided methodologies and data serve as a guide for investigating novel strategies in muscle regeneration and drug discovery.
Signaling Pathways and Experimental Workflow
The logical basis for combining this compound with growth factors lies in a two-step process: first, the generation of a proliferative-competent cell population from post-mitotic myotubes by this compound, and second, the stimulation of this new cell population with mitogenic growth factors to amplify proliferation.
The experimental workflow is designed to first differentiate myoblasts into myotubes, then treat with this compound to induce fragmentation, and finally, after washing out the this compound, stimulate with growth factors and measure the resulting proliferation.
Quantitative Data Presentation
The following table presents representative data from a hypothetical experiment designed to assess the synergistic effect of this compound and IGF-1 on the proliferation of C2C12-derived mononucleated cells. Proliferation is quantified by the percentage of cells incorporating EdU (5-ethynyl-2'-deoxyuridine), a thymidine analog, into newly synthesized DNA.
| Group | Treatment | Mean % EdU-Positive Nuclei | Standard Deviation | Fold Change vs. Control |
| 1 | Control (DMEM) | 2.5% | 0.8% | 1.0 |
| 2 | This compound only | 15.2% | 2.1% | 6.1 |
| 3 | IGF-1 only | 4.8% | 1.2% | 1.9 |
| 4 | This compound + IGF-1 | 45.7% | 4.5% | 18.3 |
Table 1: Proliferation of C2C12-derived cells under different treatment conditions. Myotubes were treated with 10 µM this compound for 24 hours. After washout, cells were incubated in media containing 100 ng/mL IGF-1 for another 24 hours, with EdU added for the final 4 hours.
Experimental Protocols
Protocol 1: C2C12 Myoblast Culture and Differentiation
This protocol details the steps for culturing C2C12 mouse myoblasts and differentiating them into multinucleated myotubes.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks and plates (e.g., 96-well imaging plates)
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Cell Seeding: Culture C2C12 myoblasts in GM in a T-75 flask. When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with GM.
-
Seed the cells into a 96-well imaging plate at a density of 5,000 cells/well. Allow cells to adhere and grow in GM for 24-48 hours until they reach approximately 80-90% confluency.
-
Initiate Differentiation: Aspirate the GM and wash the cell monolayer gently with PBS.
-
Add 100 µL of DM to each well.
-
Incubate the plate at 37°C and 5% CO₂ for 4-5 days, replacing the DM every 48 hours. Visually confirm the formation of large, multinucleated myotubes using a microscope.
Protocol 2: this compound Treatment and Growth Factor Stimulation
This protocol describes the induction of myotube fission using this compound, followed by stimulation with a growth factor.
Materials:
-
Differentiated C2C12 myotubes in a 96-well plate (from Protocol 1)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
IGF-1 (stock solution in sterile water or appropriate buffer, e.g., 100 µg/mL)
-
Growth Medium (GM)
-
Differentiation Medium (DM)
-
Sterile PBS
Procedure:
-
This compound Treatment: Prepare a working solution of this compound in DM at a final concentration of 10-15 µM. For the "this compound only" and "this compound + IGF-1" groups, aspirate the old DM and add 100 µL of the this compound-containing DM. For control and "IGF-1 only" groups, add fresh DM with an equivalent concentration of DMSO vehicle.
-
Incubate the plate for 24-48 hours. Myotube fragmentation can be observed microscopically.
-
Washout and Stimulation:
-
Carefully aspirate the medium from all wells.
-
Gently wash all wells twice with 150 µL of sterile, warm PBS to completely remove this compound.
-
For the "IGF-1 only" and "this compound + IGF-1" groups, add 100 µL of GM supplemented with the desired concentration of IGF-1 (e.g., 100 ng/mL).
-
For the "Control" and "this compound only" groups, add 100 µL of standard GM.
-
-
Incubate the plate for 24 hours before proceeding to the proliferation assay.
Protocol 3: EdU Cell Proliferation Assay
This protocol uses EdU incorporation and fluorescent detection to quantify cell proliferation.
Materials:
-
Treated cells in a 96-well plate (from Protocol 2)
-
EdU solution (e.g., from a Click-iT™ EdU Imaging Kit)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton™ X-100 in PBS
-
Click-iT™ reaction cocktail (containing fluorescent azide, e.g., Alexa Fluor™ 488)
-
Hoechst 33342 or DAPI nuclear stain
-
High-content imaging system or fluorescence microscope
Procedure:
-
EdU Labeling: Add EdU to each well at a final concentration of 10 µM. Incubate for 4 hours at 37°C.
-
Fixation: Aspirate the medium and wash once with PBS. Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Permeabilization: Aspirate the PFA and wash twice with PBS. Add 100 µL of 0.5% Triton™ X-100 and incubate for 20 minutes.
-
EdU Detection: Aspirate the permeabilization buffer and wash with PBS. Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions. Add 50 µL of the cocktail to each well and incubate for 30 minutes in the dark.
-
Nuclear Staining: Aspirate the reaction cocktail, wash with PBS, and add 100 µL of Hoechst or DAPI solution (e.g., 1 µg/mL in PBS). Incubate for 15 minutes in the dark.
-
Imaging: Wash the wells twice with PBS. The plate is now ready for imaging.
-
Data Acquisition and Analysis:
-
Acquire images using a high-content imager or fluorescence microscope with appropriate filters for the nuclear stain (e.g., DAPI channel) and the EdU stain (e.g., FITC/GFP channel).
-
Use image analysis software to count the total number of nuclei (DAPI/Hoechst positive) and the number of proliferating nuclei (EdU positive).
-
Calculate the percentage of EdU-positive cells for each well: (% Proliferation = (Number of EdU-positive nuclei / Total number of nuclei) * 100).
-
Average the results for replicate wells and calculate the standard deviation.
-
References
- 1. This compound, a microtubule-binding molecule with novel cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insulin-like growth factor-1 (IGF-1) promotes myoblast proliferation and skeletal muscle growth of embryonic chickens via the PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implications of Insulin-Like Growth Factor-1 in Skeletal Muscle and Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Myoseverin Technical Support Center: Optimizing Concentration and Minimizing Cytotoxicity
Welcome to the Myoseverin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration in your experiments while minimizing potential cytotoxic effects. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 2,6,9-trisubstituted purine that acts as a microtubule-binding molecule. [1]Its primary mechanism of action is the disruption of the microtubule cytoskeleton. [2][3]This disruption can lead to various cellular effects, including the reversible fission of multinucleated myotubes into mononucleated fragments. [1] Q2: What is a typical working concentration for this compound?
The optimal concentration of this compound is cell-type dependent and should be determined empirically for your specific experimental setup. However, based on published studies, a general starting range is between 1 µM and 25 µM. For example, a concentration of 11 µM was found to be the half-maximal concentration for myotube disassembly in 24 hours, while concentrations of 20 µM and 25 µM have been used in C2C12 myotube experiments. [2]In human umbilical vein endothelial cells (HUVECs), this compound inhibited proliferation with an IC50 of approximately 8 µM.
Q3: Is this compound cytotoxic?
The cytotoxicity of this compound can vary depending on the cell type, concentration, and duration of exposure. Some studies report that this compound exhibits lower cytotoxicity compared to other microtubule-disrupting agents like taxol and vinblastine. In fact, the fission of myotubes induced by this compound has been reported to result in viable, non-apoptotic fragments. However, other reports suggest that this compound can induce an apoptotic program, potentially through the activation of caspase-3. Therefore, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.
Q4: Are the effects of this compound reversible?
Yes, one of the key features of this compound is the reversibility of its effects. Upon removal of the compound from the cell culture medium, the microtubule network can reorganize, and cells that have undergone fission may be able to proliferate.
Q5: How does this compound's effect on microtubules relate to "wound healing" and "regeneration"?
Transcriptional profiling has shown that this compound treatment can affect the expression of genes involved in growth factor signaling, immunomodulatory pathways, extracellular matrix remodeling, and stress responses. These processes are consistent with the activation of pathways involved in wound healing and tissue regeneration. By inducing a state of cellular plasticity, this compound may create a microenvironment conducive to repair and regeneration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed at desired concentration. | The concentration of this compound is too high for your specific cell type. | Perform a dose-response curve to determine the IC50 value for your cells. Start with a lower concentration range (e.g., 1-10 µM) and titrate up. Reduce the duration of exposure to this compound. |
| Cells are particularly sensitive to microtubule disruption. | Ensure that you have appropriate controls, including a vehicle control (e.g., DMSO). Consider using a cell line known to be less sensitive to microtubule inhibitors if your experimental question allows. | |
| Apoptosis is being induced. | Perform an apoptosis assay (e.g., Annexin V staining or caspase activity assay) to confirm. If apoptosis is confirmed, try to use the lowest effective concentration of this compound for the shortest possible time. | |
| Inconsistent or no observable effect of this compound. | The concentration of this compound is too low. | Increase the concentration of this compound in a stepwise manner. Ensure proper dissolution of the this compound stock solution. |
| The duration of treatment is too short. | Increase the incubation time with this compound. Monitor the cells at different time points (e.g., 12, 24, 48 hours) to determine the optimal treatment duration. | |
| The this compound stock solution has degraded. | Prepare a fresh stock solution of this compound. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Difficulty with the reversibility of this compound's effects. | Incomplete removal of this compound from the culture. | Wash the cells thoroughly with fresh, pre-warmed medium multiple times after the treatment period. |
| The concentration or duration of treatment was too high, leading to irreversible cell damage. | Reduce the concentration and/or duration of this compound treatment in subsequent experiments. |
Quantitative Data Summary
The following table summarizes the reported IC50 and GI50 values for this compound in different cell types. It is important to note that these values can vary depending on the specific experimental conditions and the assay used.
| Cell Type | Assay | Parameter | Value (µM) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | IC50 | ~8 | |
| Proliferating Myoblasts | Cell Growth Assay | GI50 | 12 | |
| Rat Hepatocytes | Microtubule Assembly Inhibition | IC50 | 7.0 ± 0.8 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (Growth inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using MTT Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a specific cell line and to identify a suitable working concentration.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 20, 50, and 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V Staining
This protocol describes how to detect apoptosis in cells treated with this compound using Annexin V staining followed by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest both adherent and suspension cells from your this compound treatment and control groups.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
Logical Relationship of this compound's Action
Caption: Logical flow of this compound's cellular effects.
Potential Signaling Pathways Modulated by this compound
Caption: this compound's potential impact on signaling pathways.
References
- 1. This compound, a microtubule-binding molecule with novel cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound disrupts sarcomeric organization in myocytes: an effect independent of microtubule assembly inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Myoseverin-Induced Cellular Stress: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing and preventing cellular stress induced by Myoseverin. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Troubleshooting Guide: this compound Experiments
Unexpected results are a common challenge in experimental biology. This guide addresses specific issues that may arise during the use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Cell Viability/High Cytotoxicity | This compound concentration is too high for the specific cell line. | Perform a dose-response curve to determine the optimal concentration. Start with a low concentration (e.g., 1 µM) and increase gradually.[1] |
| Cell line is particularly sensitive to microtubule disruption. | Consider using a less sensitive cell line or reducing the treatment duration. | |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%). | |
| Inconsistent Myotube Fission | Suboptimal this compound concentration. | Re-evaluate the effective concentration for your specific cell type and culture conditions. The half-maximal concentration for myotube disassembly is reported to be around 11 µM.[1] |
| Low cell confluence or poor myotube formation. | Optimize myoblast differentiation protocol to ensure robust myotube formation before this compound treatment. | |
| Variability in cell culture conditions. | Maintain consistent cell culture conditions, including media composition, temperature, and CO2 levels.[2][3] | |
| No Observable Apoptosis | Insufficient this compound concentration or treatment time. | Increase the this compound concentration or extend the incubation period. |
| Apoptosis detection assay performed at a suboptimal time point. | Perform a time-course experiment to identify the peak of apoptotic activity. | |
| Cell line is resistant to this compound-induced apoptosis. | Investigate the expression of anti-apoptotic proteins (e.g., Bcl-2 family members). | |
| High Background in ROS Assay | Autofluorescence of this compound or media components. | Include appropriate controls, such as unstained cells and cells treated with vehicle only. |
| Phototoxicity from the fluorescent probe. | Minimize exposure of cells to light after adding the ROS detection reagent. | |
| Spontaneous oxidation of the probe. | Prepare fresh probe solution immediately before use. | |
| ER Stress Markers Not Detected | Insufficient treatment duration to induce a detectable ER stress response. | Perform a time-course experiment to determine the optimal time point for detecting UPR activation. |
| Antibody for Western blotting is not specific or sensitive enough. | Use a validated antibody and optimize Western blotting conditions. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound-induced cellular stress.
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a microtubule-binding molecule that disrupts the microtubule cytoskeleton.[4] This disruption leads to the reversible fission of multinucleated myotubes into mononucleated fragments.
Q2: How does this compound induce cellular stress?
A2: Disruption of the microtubule network by this compound can trigger several cellular stress pathways:
-
Mitotic Arrest: By interfering with mitotic spindle formation, this compound can cause cell cycle arrest in the G2/M phase, which can lead to apoptosis if the arrest is prolonged.
-
Endoplasmic Reticulum (ER) Stress: The ER network is closely associated with microtubules. Disruption of microtubules can lead to ER stress and activation of the Unfolded Protein Response (UPR).
-
Oxidative Stress: Microtubule depolymerization has been linked to an increase in reactive oxygen species (ROS), leading to oxidative stress.
-
Apoptosis: The culmination of these stress responses can lead to programmed cell death, or apoptosis. This compound has been shown to induce the expression of stress response genes and downregulate apoptosis-inducing genes in some contexts, while other studies have shown it can initiate an apoptotic program.
Q3: What are the key signaling pathways involved in this compound-induced cellular stress?
A3: Based on the effects of microtubule disruption, the following pathways are likely involved:
-
Intrinsic Apoptosis Pathway: Often initiated by cellular stress, this pathway involves the mitochondria and the activation of caspase-9 and caspase-3.
-
Extrinsic Apoptosis Pathway: This pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of executioner caspases.
-
Unfolded Protein Response (UPR): This response is triggered by ER stress and involves three main branches mediated by IRE1, PERK, and ATF6. Activation of the PERK branch can lead to the upregulation of the pro-apoptotic transcription factor CHOP.
Q4: How can I prevent or mitigate this compound-induced cellular stress in my experiments?
A4: To minimize off-target cellular stress, consider the following:
-
Optimize Concentration and Duration: Use the lowest effective concentration of this compound for the shortest duration necessary to achieve your desired experimental outcome.
-
Use of Antioxidants: To counteract oxidative stress, consider co-treatment with antioxidants like N-acetylcysteine (NAC).
-
ER Stress Inhibitors: Chemical chaperones like 4-phenylbutyric acid (4-PBA) can help alleviate ER stress.
-
Caspase Inhibitors: To determine if apoptosis is the cause of an observed phenotype, broad-spectrum caspase inhibitors like Z-VAD-FMK can be used.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Assessment of Apoptosis by Annexin V Staining
This protocol allows for the detection of early and late apoptotic cells using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating with this compound at the desired concentration and for the appropriate duration. Include untreated and vehicle-treated controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
| Cell Population | Annexin V-FITC | Propidium Iodide (PI) |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
Detection of Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit
-
Serum-free, phenol red-free medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with 1X Assay Buffer.
-
Add 100 µL of 20 µM H2DCFDA in pre-warmed serum-free medium to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Remove the H2DCFDA solution and wash the cells once with 1X Assay Buffer.
-
Add 100 µL of your this compound treatment solution (in serum-free, phenol red-free medium) to the wells. Include a positive control (e.g., H2O2) and a negative control (vehicle).
-
Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Continue to take readings at regular intervals.
Assessment of ER Stress by Western Blotting
This protocol details the detection of key ER stress markers, GRP78 and CHOP.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GRP78, anti-CHOP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Signaling Pathway
Caption: this compound-induced cellular stress pathways.
Experimental Workflow
Caption: Workflow for assessing this compound-induced cellular stress.
Troubleshooting Logic
Caption: A logical approach to troubleshooting this compound experiments.
References
refining Myoseverin washout procedures for complete removal
Myoseverin Technical Support Center: Washout Procedures
Welcome to the technical support center for this compound applications. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in achieving complete and effective washout of this compound, ensuring the reversibility of its effects for subsequent experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is a small, cell-permeable, 2,6,9-trisubstituted purine molecule that acts as a microtubule-disrupting agent.[1][2] Its primary mechanism of action is the disintegration of the microtubule cytoskeleton.[1][3] This effect is reversible, and upon removal of the compound, microtubules can reorganize, allowing for the resumption of cellular processes like cell division.[1]
Q2: Why is a complete washout procedure critical? A2: A complete washout is essential to study the recovery of cellular functions after this compound treatment. Lingering traces of this compound can prevent the complete repolymerization of microtubules, leading to misleading results in subsequent assays that measure cell cycle re-entry, proliferation, or cytoskeletal-dependent processes. The reversibility of this compound's effects is a key feature of the compound, but it is entirely dependent on its efficient removal.
Q3: How do I know if the this compound washout was successful? A3: Successful washout can be confirmed both functionally and visually.
-
Functional Confirmation: Assess the resumption of biological processes that were inhibited by the treatment. For example, after washout, cells should re-enter the cell cycle and begin to proliferate. This can be measured via BrdU incorporation assays or by tracking colony formation.
-
Visual Confirmation: Use immunofluorescence staining to visualize the microtubule network. Following a successful washout and a sufficient recovery period, cells should display a well-organized and extensive microtubule cytoskeleton, similar to untreated control cells.
Q4: What is a typical concentration and duration for this compound treatment? A4: The effective concentration can vary by cell type and experimental goal. A common concentration range is 10-25 µM for 24 hours. The half-maximal concentration (IC50) for inhibiting human umbilical vein endothelial cell (HUVEC) proliferation is approximately 8 µM, while the concentration required to disassemble myotubes is around 11 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Issue 1: Cells fail to resume proliferation or normal function after washout.
| Possible Cause | Suggested Solution |
| Incomplete Washout | Residual this compound continues to disrupt microtubule dynamics. Increase the number and duration of washes. Use a larger volume of wash buffer (e.g., pre-warmed PBS or fresh growth medium) for each step. See the Standard Washout Protocol below. |
| Cellular Stress or Damage | The washout procedure itself (e.g., repeated centrifugations, temperature changes) may have stressed the cells. Ensure all solutions are pre-warmed to 37°C and handle cells gently. Minimize the duration cells are kept in buffer-only solutions. |
| Prolonged this compound Exposure | Long-term treatment may induce cellular responses that are not immediately reversible or could lead to apoptosis in some cell types. Try reducing the treatment duration or concentration. Perform a time-course experiment to find the optimal treatment window. |
| Cell Line Sensitivity | The specific cell line may be particularly sensitive to microtubule disruption and may require a longer recovery period. Extend the post-washout incubation time (e.g., from 24 hours to 48 or 72 hours) before performing functional assays. |
Issue 2: High levels of cell death are observed after the washout procedure.
| Possible Cause | Suggested Solution |
| Harsh Wash Procedure | For adherent cells, overly vigorous pipetting can cause detachment and damage. Angle the pipette tip against the side of the culture dish and add/remove liquids slowly. For suspension cells, ensure centrifugation forces are not excessive. |
| Temperature Shock | Using cold wash buffers can induce cellular stress. Always use buffers and media pre-warmed to 37°C. |
| Nutrient Deprivation | Washing with a buffer lacking essential nutrients (like PBS) for an extended period can be detrimental. Minimize the time cells spend in PBS. Alternatively, perform washes with fresh, pre-warmed growth medium instead of PBS. |
Issue 3: Immunofluorescence staining still shows disorganized microtubules post-washout.
| Possible Cause | Suggested Solution |
| Insufficient Recovery Time | Microtubule repolymerization is not instantaneous. Cells require time to synthesize and organize new microtubule structures. Ensure an adequate recovery period (e.g., 4-24 hours) in fresh growth medium at 37°C before fixation and staining. |
| Incomplete Washout | Trace amounts of this compound are preventing full microtubule recovery. Re-optimize the washout protocol with more stringent washing steps (more volume, more repetitions). |
| Fixation/Staining Artifacts | The immunofluorescence protocol itself may be suboptimal. Ensure proper fixation (e.g., with ice-cold methanol or paraformaldehyde) and appropriate antibody concentrations to accurately visualize the microtubule network. |
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound's effects and its reversal, based on published data.
Table 1: this compound Bioactivity
| Parameter | Cell Type | Value | Reference |
|---|---|---|---|
| IC50 for Proliferation Inhibition | HUVECs | ~8 µM | |
| IC50 for Adherent Cell Reduction | Human Cord Blood MNCs | ~9 µM |
| Half-maximal concentration (Myotube Disassembly) | Murine C2C12 Myotubes | 11 µM (± 4 µM) | |
Table 2: Functional Recovery After this compound Washout
| Assay | Cell Type | Treatment | Result | Reference |
|---|---|---|---|---|
| BrdU Incorporation | C2C12 Myotubes | 25 µM this compound, 24h, then washout | Resumed DNA synthesis in growth medium | |
| Colony-Forming Units (CFU) | C2C12 Myotubes | 25 µM this compound, then washout | Increased number of CFUs compared to untreated |
| Cell Growth Resumption | HUVECs | 2.5-80 µM this compound, 3 days, then washout | Cells resumed growth across all tested concentrations | |
Detailed Experimental Protocols
Protocol 1: Standard this compound Washout for Adherent Cells
This protocol is designed for the efficient removal of this compound from adherent cell cultures in a standard 6-well plate format.
Materials:
-
This compound-treated cells in culture vessel
-
Sterile phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Complete cell culture growth medium, pre-warmed to 37°C
-
Sterile pipette tips and aspirator
Procedure:
-
Carefully aspirate the this compound-containing medium from the culture vessel without disturbing the cell monolayer.
-
Gently add 2-3 mL of pre-warmed PBS to the side of the well.
-
Gently rock the plate back and forth for 30 seconds to wash the cell monolayer.
-
Aspirate the PBS.
-
Repeat the wash (steps 2-4) a minimum of two more times for a total of three PBS washes. For particularly sensitive experiments, five washes are recommended.
-
After the final wash, add 2 mL of fresh, pre-warmed complete growth medium.
-
Return the cells to the incubator (37°C, 5% CO₂) for the desired recovery period (e.g., 4-24 hours) before proceeding with downstream analysis.
Protocol 2: Validating Washout Efficacy via Immunofluorescence
This protocol allows for the visual confirmation of microtubule network recovery following this compound washout.
Materials:
-
Cells cultured on sterile glass coverslips
-
Reagents from Protocol 1
-
Fixative solution (e.g., ice-cold 100% Methanol or 4% Paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Anti-α-tubulin
-
Secondary antibody: Fluorophore-conjugated (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33258)
-
Mounting medium
Procedure:
-
Perform this compound treatment and subsequent washout (Protocol 1) on cells grown on coverslips. Include untreated and treated (no washout) controls.
-
Incubate cells in fresh growth medium for a sufficient recovery period (e.g., 24 hours).
-
Wash the cells once with pre-warmed PBS.
-
Fix the cells by incubating with the fixative solution (e.g., 10 minutes with ice-cold methanol).
-
Wash the fixed cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes (if using a PFA fixative).
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
-
Incubate with primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst solution for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslip onto a microscope slide using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. Compare the washed cells to controls to confirm the re-establishment of an organized microtubule network.
Visualizations
Caption: this compound disrupts microtubule stability, halting cell cycle progression.
Caption: Experimental workflow for this compound washout and subsequent validation.
References
mitigating Myoseverin's effect on sarcomere integrity if unwanted
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for mitigating the unwanted effects of Myoseverin on sarcomere integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects sarcomere integrity?
This compound disrupts the organization of mature myofibrils in cardiac myocytes. This includes the disruption of the striated Z-bands, which contain α-actinin and desmin, and affects the localization of key sarcomeric proteins like tropomyosin, titin, and myosin.[1] Interestingly, this effect on the sarcomere is independent of this compound's ability to inhibit microtubule assembly.[1] While this compound does disrupt the microtubule cytoskeleton, other microtubule depolymerizing agents, such as nocodazole, do not have the same disruptive effect on sarcomeres.[1]
Q2: Are the effects of this compound on sarcomere integrity reversible?
Yes, the effects of this compound on sarcomere integrity are reversible. Upon removal of this compound from the cell culture medium, sarcomeres can reform.[1][2] This reformation can occur even in the absence of an intact microtubule network, further highlighting the microtubule-independent nature of this compound's effect on sarcomeres. The reversibility is a key feature of this compound and is in contrast to some other microtubule-disrupting agents that can have cytotoxic effects.
Q3: How can I mitigate the unwanted effects of this compound on sarcomere integrity during my experiment?
Currently, the most established method to mitigate the effects of this compound is to remove it from the experimental system through a washout procedure. The compound's effects are known to be reversible upon removal.
For experiments where the continuous presence of a microtubule inhibitor is required without affecting sarcomeres, consider using an alternative compound like nocodazole, which depolymerizes microtubules but has been shown not to perturb sarcomeric filaments.
While not yet tested in the context of this compound treatment, researchers could explore the use of sarcomere-stabilizing compounds as a potential, though unproven, mitigation strategy. These could include calcium sensitizers or myosin activators, which are known to enhance sarcomere function. A pilot experiment to test the efficacy of such compounds would be necessary.
Q4: What is the typical concentration range for this compound in cell culture experiments?
The concentration of this compound used in experiments can vary depending on the cell type and the desired effect. For disrupting the microtubule cytoskeleton in myotubes, a concentration of 20 µM has been used. The half-maximal concentration (IC50) for inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs) is approximately 8 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Complete loss of sarcomere structure at low this compound concentrations. | - High sensitivity of the cell line to this compound.- Incorrect calculation of this compound concentration.- Extended incubation time. | - Perform a dose-response curve to determine the optimal concentration for your cell type.- Double-check all calculations for drug dilution.- Optimize the incubation time; start with a shorter duration and assess sarcomere integrity at different time points. |
| Inconsistent effects of this compound on sarcomere integrity across experiments. | - Variability in cell culture conditions (e.g., cell density, passage number).- Inconsistent timing of this compound treatment.- Degradation of this compound stock solution. | - Standardize cell culture protocols, including seeding density and passage number.- Ensure precise timing of drug addition and removal in all experiments.- Prepare fresh this compound stock solutions and store them appropriately. Aliquoting the stock can prevent repeated freeze-thaw cycles. |
| Difficulty in reversing this compound's effects after washout. | - Incomplete removal of this compound.- Cell health is compromised due to prolonged exposure. | - Increase the number of washes with fresh medium after this compound treatment.- Include a recovery period in fresh medium and monitor cell viability and sarcomere reformation over time.- Assess cell viability using a standard assay (e.g., Trypan Blue exclusion) before and after treatment. |
| Microtubule disruption is observed, but sarcomeres remain intact. | - The specific cell type may be less sensitive to this compound's effects on the sarcomere.- The concentration of this compound is sufficient for microtubule effects but not for sarcomere disruption. | - Confirm the cell type and its previously reported response to this compound.- Increase the concentration of this compound in a stepwise manner and assess both microtubule and sarcomere integrity. |
Quantitative Data Summary
| Parameter | Cell Type | Value | Reference |
| IC50 for Proliferation Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | ~ 8 µM | |
| Concentration for Myotube Fission | Differentiated Myocyte Cultures | 20 µM (for 24h) | |
| Concentration for DNA Synthesis Resumption | Myotube Cultures | 25 µM | |
| Half-maximal Concentration for Myotube Disassembly | Myotubes | 11 µM (± 4 µM, n=8) over 24h |
Experimental Protocols
Protocol 1: this compound Treatment and Washout for Reversibility Assessment
-
Cell Seeding: Plate cardiomyocytes or other suitable muscle cell lines on glass-bottom dishes or coverslips suitable for microscopy. Culture the cells until they form mature, contractile myofibrils with well-defined sarcomeres.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-25 µM). Replace the existing medium with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 4-24 hours), depending on the experimental goals.
-
Washout Procedure:
-
Aspirate the this compound-containing medium.
-
Gently wash the cells three times with pre-warmed, fresh culture medium.
-
After the final wash, add fresh culture medium to the cells.
-
-
Recovery: Place the cells back in the incubator and monitor the reformation of sarcomeres at various time points (e.g., 1, 4, 12, 24 hours post-washout) using live-cell imaging or immunofluorescence.
Protocol 2: Immunofluorescence Staining for Sarcomere Integrity Assessment
-
Cell Fixation: After the experimental treatment, wash the cells with Phosphate-Buffered Saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with a suitable blocking buffer (e.g., 10% goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a sarcomeric protein, such as anti-α-actinin (for Z-discs) or anti-myosin heavy chain, diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. If desired, counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the sarcomeric structures using a fluorescence or confocal microscope.
Visualizations
Caption: Logical workflow of this compound's effect on sarcomeres and its reversal.
References
Myoseverin Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Myoseverin in their experiments. The information is tailored for scientists and professionals in drug development engaged in cell-based assays involving this microtubule-binding molecule.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments in a question-and-answer format.
Question: this compound treatment is not inducing the expected fission of myotubes.
Answer: Several factors can influence the efficacy of this compound-induced myotube fission. Consider the following troubleshooting steps:
-
Verify this compound Concentration and Quality:
-
Concentration Optimization: The optimal concentration of this compound can vary between cell lines and even with different passage numbers of the same cell line. A typical effective range is 10-25 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
Compound Integrity: Ensure the this compound stock solution has been stored correctly. Stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.[2]
-
-
Cell Culture Conditions:
-
Myotube Differentiation State: The degree of myotube differentiation can impact the response to this compound. Ensure that C2C12 myoblasts have reached approximately 80-90% confluency before inducing differentiation by switching to a low-serum medium (e.g., DMEM with 2% horse serum).[3][4] Incomplete differentiation may lead to a suboptimal response.
-
Cell Line and Passage Number: The responsiveness of cells to this compound can be passage-dependent. It is advisable to use cells within a consistent and low passage number range for reproducible results.
-
-
Experimental Protocol:
-
Incubation Time: A 24-hour incubation period with this compound is generally sufficient to observe myotube fission. Shorter incubation times may not yield significant morphological changes.
-
Question: I am observing high levels of cell death or low viability after this compound treatment.
Answer: While this compound is generally less cytotoxic than other microtubule-disrupting agents like nocodazole, significant cell death can occur under certain conditions. Here are potential causes and solutions:
-
This compound Concentration: High concentrations of this compound can induce apoptosis. If excessive cell death is observed, consider reducing the concentration or performing a dose-response curve to find a concentration that induces fission with minimal toxicity.
-
Apoptosis Induction: this compound treatment can trigger an apoptotic program in some cells. This may be an inherent effect of the compound in your specific cell type. You can assess apoptosis using methods like TUNEL staining or caspase activity assays.
-
Culture Health: Ensure the initial cell culture is healthy and free from contamination before adding this compound. Stressed or unhealthy cells are more susceptible to drug-induced toxicity.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level (typically <0.5%).
Question: The results of my this compound experiments are inconsistent.
Answer: Inconsistent results can stem from variability in experimental conditions. To improve reproducibility:
-
Standardize Cell Culture:
-
Maintain a consistent cell passage number for all experiments.
-
Ensure a consistent cell seeding density and confluency at the time of differentiation induction.
-
-
Prepare Fresh Reagents:
-
Prepare this compound dilutions fresh from a validated stock solution for each experiment.
-
-
Control for Experimental Variables:
-
Use a consistent incubation time for this compound treatment.
-
Ensure all washes and media changes are performed uniformly across all samples.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a microtubule-binding molecule. It acts by disrupting the microtubule cytoskeleton, causing the microtubules to disintegrate and aggregate around the nucleus. This disruption of the microtubule network leads to the characteristic fission of multinucleated myotubes into mononucleated fragments.
Is the effect of this compound reversible?
Yes, the effects of this compound on myotube fission are reversible. Upon removal of the compound and replacement with fresh growth medium, the mononucleated fragments can re-enter the cell cycle, synthesize DNA, and proliferate.
What is a typical working concentration for this compound?
The effective concentration of this compound can vary, but a common range used in the literature for inducing myotube fission in C2C12 cells is 10-25 µM. For inhibiting endothelial cell proliferation, an IC50 of approximately 8 µM has been reported. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
How should I prepare and store this compound?
This compound is typically dissolved in a solvent like DMSO to create a stock solution. This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Quantitative Data Summary
The following tables summarize key quantitative data from this compound experiments.
Table 1: Effective Concentrations of this compound in Different Assays
| Cell Line/System | Assay | Effective Concentration | Reference |
| C2C12 Myotubes | Myotube Fission | 10-25 µM | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of Proliferation (IC50) | ~8 µM | |
| Human Cord Blood Mononuclear Cells | Inhibition of Adherent Cell Number (IC50) | ~9 µM |
Experimental Protocols
Protocol for this compound Treatment of C2C12 Myotubes
This protocol details the steps for inducing fission in C2C12 myotubes using this compound.
-
Cell Seeding: Seed C2C12 myoblasts on appropriate culture plates.
-
Proliferation: Culture the cells in growth medium (DMEM with 10% FBS) until they reach 80-90% confluency.
-
Differentiation: Induce differentiation by replacing the growth medium with differentiation medium (DMEM with 2% horse serum). Culture for 3-5 days to allow the formation of multinucleated myotubes.
-
This compound Treatment: Prepare the desired concentration of this compound in differentiation medium. Remove the old medium from the myotubes and add the this compound-containing medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Observe the cells under a phase-contrast microscope for morphological changes, such as the "beads-on-a-string" appearance and fragmentation into mononucleated cells.
Protocol for Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule disruption following this compound treatment.
-
Cell Culture: Grow and treat C2C12 cells with this compound on glass coverslips as described in the protocol above.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS and counterstain the nuclei with a DNA dye like DAPI or Hoechst for 5 minutes.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of myotube fragments after this compound treatment and removal.
-
This compound Treatment and Removal: Treat C2C12 myotubes with this compound for 24 hours. To assess cell cycle re-entry, wash the cells thoroughly with PBS to remove the this compound and then culture them in fresh growth medium for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound's mechanism of action leading to myotube fission and subsequent cell proliferation.
Caption: A typical experimental workflow for studying the effects of this compound on myotubes.
Caption: A logical troubleshooting workflow for addressing the absence of myotube fission.
References
Validation & Comparative
Myoseverin vs. Nocodazole: A Comparative Guide to Microtubule Depolymerization in Myotubes
For Researchers, Scientists, and Drug Development Professionals
The study of myogenesis and muscle regeneration often requires the precise manipulation of the microtubule cytoskeleton. Myoseverin and nocodazole are two widely used chemical agents that induce microtubule depolymerization, yet they elicit distinct and profound differences in their effects on multinucleated myotubes. This guide provides a comprehensive, data-driven comparison of this compound and nocodazole, focusing on their efficacy, cellular outcomes, and underlying signaling mechanisms in the context of myotube biology.
At a Glance: Key Differences
| Feature | This compound | Nocodazole |
| Primary Effect on Myotubes | Induces reversible fission into viable, mononucleated, and proliferative cells.[1] | Causes myotube disassembly, retraction, and formation of deformed "myosacs".[2] Can induce apoptosis.[3][4] |
| Mechanism of Action | Binds to microtubules, leading to their depolymerization.[1] | Binds to β-tubulin, inhibiting its polymerization and leading to microtubule disassembly. |
| Downstream Signaling | Activates pathways associated with wound healing and tissue regeneration, including the expression of growth factors and extracellular matrix-remodeling genes. | Triggers the GEF-H1/RhoA/ROCK signaling pathway, leading to increased cell contractility. |
| Reversibility | Effects are reversible, with mononucleated fragments capable of proliferation and re-differentiation. | Microtubule depolymerization is reversible, but prolonged exposure can lead to irreversible apoptosis. |
Quantitative Comparison
The following table summarizes the available quantitative data for this compound and nocodazole. It is important to note that direct comparative studies on myotube fission efficiency are limited, and some data is derived from other cell types.
| Parameter | This compound | Nocodazole | Cell Type/System |
| In Vitro Tubulin Polymerization Inhibition (IC50) | ~7.0 µM | ~5 µM | Purified bovine tubulin |
| Cell Growth Inhibition (GI50) | 12 µM | 20 nM | Proliferating myoblasts |
| Effective Concentration for Myotube Fission/Disassembly | 10-25 µM | 100 nM - 10 µM | C2C12 myotubes |
| Effect on Cell Viability | Less harmful to proliferating myoblasts. Mononucleated fragments are viable. | Significantly more cytotoxic to proliferating myoblasts. Can induce apoptosis. | Myoblasts/Various |
Experimental Protocols
This compound-Induced Myotube Fission
This protocol is based on methodologies described for the C2C12 mouse myoblast cell line.
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
To induce differentiation, allow myoblasts to reach confluence and then switch to a differentiation medium (DMEM with 2% horse serum).
-
Allow myotubes to form and mature for 4-6 days.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Add this compound to the differentiated myotube culture at a final concentration of 10-25 µM.
-
Incubate the cells for 24-48 hours.
-
-
Observation and Analysis:
-
Monitor myotube morphology using phase-contrast microscopy. Fission into mononucleated fragments should be observable.
-
To quantify fission, you can count the number of mononucleated cells and the remaining multinucleated myotubes in multiple fields of view.
-
Assess the viability of the resulting mononucleated cells using assays such as Trypan Blue exclusion or MTT.
-
To confirm the proliferative potential of the fragments, wash out the this compound-containing medium and replace it with a growth medium (DMEM with 10% FBS). Monitor for cell division.
-
Nocodazole-Induced Microtubule Depolymerization in Myotubes
This protocol is adapted from established methods for microtubule disruption.
-
Cell Culture and Differentiation:
-
Follow the same procedure as for this compound treatment to obtain mature C2C12 myotubes.
-
-
Nocodazole Treatment:
-
Prepare a stock solution of nocodazole in DMSO.
-
Treat the myotubes with nocodazole at a final concentration ranging from 100 nM to 10 µM. The concentration will determine the extent and speed of microtubule depolymerization. For complete and rapid depolymerization, higher concentrations (e.g., 10 µM) are typically used.
-
Incubation times can vary from 30 minutes to several hours, depending on the experimental endpoint.
-
-
Observation and Analysis:
-
Observe changes in myotube morphology, such as retraction and rounding.
-
To visualize microtubule depolymerization, fix and stain the cells with an anti-α-tubulin antibody.
-
Assess cell viability using appropriate assays, as higher concentrations and longer exposure times can be cytotoxic.
-
To study the reversibility, wash out the nocodazole and monitor microtubule regrowth over time.
-
Signaling Pathways and Mechanisms of Action
This compound: A Pathway to Regeneration
This compound's unique ability to induce the formation of viable, proliferative mononucleated cells from post-mitotic myotubes is linked to the activation of a complex cellular program resembling wound healing and tissue regeneration. While the precise initial signaling cascade remains an area of active research, the downstream effects involve significant changes in gene expression.
Caption: this compound signaling cascade leading to myotube fission and regeneration.
Nocodazole: Inducing Cellular Contraction
Nocodazole's mechanism is better understood and primarily involves the activation of the RhoA signaling pathway upon microtubule disassembly. This leads to increased actomyosin contractility, which is responsible for the observed changes in cell shape.
Caption: Nocodazole-induced signaling pathway leading to increased contractility.
Experimental Workflow: Comparative Analysis
The following workflow outlines a comprehensive approach to directly compare the effects of this compound and nocodazole on myotubes.
Caption: Workflow for comparing this compound and nocodazole effects on myotubes.
Conclusion and Future Directions
This compound and nocodazole, while both potent microtubule depolymerizing agents, offer distinct tools for the study of myotube biology. Nocodazole serves as a classic tool for rapidly and reversibly disrupting the microtubule network to study processes like cell contraction and division. In contrast, this compound presents a unique opportunity to investigate mechanisms of muscle regeneration and cellular plasticity by inducing myotube fission into viable, proliferative mononucleated cells.
Future research should focus on a direct, quantitative comparison of the fission efficiency of this compound against the disassembly effects of nocodazole in myotubes. Elucidating the precise upstream signaling events that link this compound-induced microtubule depolymerization to the activation of regenerative gene expression programs will be crucial for harnessing its full potential in therapeutic applications for muscle wasting diseases and regenerative medicine.
References
- 1. This compound, a microtubule-binding molecule with novel cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. Nocodazole Treatment Decreases Expression of Pluripotency Markers Nanog and Oct4 in Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Myoseverin and Reversine in Inducing Cellular Plasticity
For researchers, scientists, and drug development professionals, the ability to manipulate cell fate holds immense therapeutic potential. Small molecules that can induce cellular plasticity, prompting cells to dedifferentiate and redifferentiate into new lineages, are powerful tools in regenerative medicine and disease modeling. This guide provides a comprehensive comparison of two such molecules: Myoseverin and Reversine, focusing on their mechanisms of action, efficacy, and the experimental protocols for their use.
At a Glance: this compound vs. Reversine
| Feature | This compound | Reversine |
| Primary Mechanism | Microtubule disruption | Dual inhibition of nonmuscle myosin II and MEK1 |
| Cellular Effect | Induces fission of multinucleated myotubes into mononucleated fragments.[1] | Induces dedifferentiation of various somatic cell types into multipotent progenitors.[2][3] |
| Reported Plasticity | Promotes cell cycle re-entry of myotube-derived fragments, though proliferation can be limited.[1][4] | Enables redifferentiation into various lineages including osteoblasts, adipocytes, and neural cells. |
| Typical Concentration | 10-25 µM | 20 nM - 5 µM |
| Key Signaling Pathways | Primarily related to cytoskeleton dynamics. | MEK/ERK, PI3K, and pathways affecting histone acetylation. |
Quantitative Performance Data
The following table summarizes quantitative data from various studies on the efficacy of this compound and Reversine in inducing cellular plasticity. Direct comparative studies are limited; therefore, data is presented from individual experiments on different cell types.
| Molecule | Cell Type | Concentration | Treatment Duration | Outcome Measure | Result | Reference |
| This compound | C2C12 Myotubes | 25 µM | 24 hours | BrdU incorporation (DNA synthesis) in resulting mononucleated cells | Increased BrdU incorporation compared to untreated myotubes | |
| This compound | C2C12 Myotubes | 25 µM | Not specified | Colony-forming units from myotube cultures | Significantly increased number of colony-forming units compared to untreated | |
| Reversine | C2C12 Myoblasts | 20 nM | 48 hours | Redifferentiation into osteoblasts | 20.1 ± 3.0% of cells | |
| Reversine | C2C12 Myoblasts | 20 nM | 48 hours | Redifferentiation into adipocytes | 21.2 ± 4.3% of cells | |
| Reversine | 3T3E1 Osteoblasts | 300 nM | 4 days | Differentiation into adipocytes | 35.6 ± 2.3% of cells | |
| Reversine | C2C12 Myoblasts | 20 nM | 2 weeks | Clonal analysis of multipotency | 56 out of 96 colonies gained multipotency |
Signaling Pathways
This compound: Inducing Cell Fission Through Microtubule Disruption
This compound's primary mechanism of action is the disruption of the microtubule cytoskeleton. In multinucleated cells like myotubes, this leads to the fragmentation of the syncytium into mononucleated cells. This process can facilitate re-entry into the cell cycle.
Reversine: A Multi-pronged Approach to Reprogramming
Reversine induces cellular plasticity through a more complex mechanism, primarily by acting as a dual inhibitor of nonmuscle myosin II heavy chain and mitogen-activated protein kinase kinase (MEK1). This dual inhibition affects the cell cycle, leading to an accumulation of cells in the G2/M phase, and alters histone acetylation, which can modulate gene expression. Furthermore, the activation of the PI3K signaling pathway is also crucial for its activity.
Experimental Protocols
This compound-Induced Myotube Fission and Cell Cycle Re-entry
This protocol is a generalized procedure based on published studies for inducing the fission of C2C12 myotubes.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): DMEM with 10% FBS
-
Differentiation Medium (DM): DMEM with 2% horse serum
-
This compound (stock solution in DMSO)
-
BrdU for proliferation analysis
Procedure:
-
Cell Seeding and Differentiation: Plate C2C12 myoblasts in GM. Once confluent, switch to DM to induce differentiation into myotubes for 3-4 days.
-
This compound Treatment: Treat the differentiated myotube cultures with 10-25 µM this compound in DM for 24 hours.
-
Induction of Proliferation: After treatment, wash the cells to remove this compound and replace the medium with GM.
-
Analysis: To assess cell cycle re-entry, add BrdU to the culture medium and incubate for a desired period (e.g., 24 hours). Fix the cells and perform immunofluorescence for BrdU to identify cells that have undergone DNA synthesis.
Reversine-Induced Dedifferentiation and Redifferentiation
This protocol provides a general framework for inducing dedifferentiation of C2C12 myoblasts and their subsequent redifferentiation into other lineages, based on established methods.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): DMEM with 10% FBS
-
Reversine (stock solution in DMSO)
-
Osteogenic Induction (OI) Medium
-
Adipogenic Induction (AI) Medium
-
Staining reagents (e.g., Alizarin Red S for osteoblasts, Oil Red O for adipocytes)
Procedure:
-
Cell Seeding: Plate C2C12 myoblasts at a density of approximately 6,000 cells/cm².
-
Reversine Treatment: Treat the cells with 20 nM Reversine in GM for 48 hours.
-
Induction of Redifferentiation: After 48 hours, remove the Reversine-containing medium and replace it with either OI or AI medium.
-
Culture and Analysis: Culture the cells in the induction medium for 6-8 days, replacing the medium every 2-3 days.
-
Assessment: After the induction period, fix the cells and stain with Alizarin Red S (for osteogenesis) or Oil Red O (for adipogenesis) to visualize and quantify the redifferentiation efficiency.
Concluding Remarks
Both this compound and Reversine are valuable small molecules for inducing cellular plasticity, albeit through distinct mechanisms and with different outcomes. This compound's strength lies in its ability to induce the fission of terminally differentiated, multinucleated cells, offering a potential route to generate mononucleated progenitors. However, the proliferative capacity and fate of these resulting cells require careful consideration and may be context-dependent.
Reversine, on the other hand, has demonstrated a broader capacity to induce a more profound dedifferentiation in various cell types, leading to a multipotent state that can be directed towards multiple lineages with relatively high efficiency. Its well-characterized mechanism of action provides a clearer understanding of the underlying cellular reprogramming processes.
The choice between this compound and Reversine will ultimately depend on the specific research goals, the starting cell type, and the desired endpoint. For studies focused on reversing the multinucleated state of specific cell types like myotubes, this compound is a relevant tool. For broader applications in generating multipotent cells from various somatic sources for redifferentiation into diverse lineages, Reversine currently offers a more established and versatile option. Further direct comparative studies are warranted to fully elucidate the relative efficiencies and potential synergies of these and other reprogramming molecules.
References
- 1. This compound, a microtubule-binding molecule with novel cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversine increases the plasticity of lineage-committed mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversine increases the plasticity of lineage-committed mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Restoring the Cell Cycle and Proliferation Competence in Terminally Differentiated Skeletal Muscle Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Myogenic Potential: A Comparative Guide to Myoseverin-Treated Cells
For researchers, scientists, and drug development professionals, the ability to generate viable myogenic precursor cells is crucial for disease modeling, drug screening, and regenerative medicine. Myoseverin, a microtubule-disrupting purine derivative, has emerged as a tool to induce the dedifferentiation of multinucleated myotubes into proliferative mononucleated cells. This guide provides a comprehensive comparison of this compound's performance against other methods for generating cells with myogenic potential, supported by experimental data and detailed protocols.
This compound treatment of terminally differentiated myotubes leads to their fragmentation into mononucleated cells that can re-enter the cell cycle and proliferate, effectively reversing the myogenic differentiation process.[1] This unique mechanism of action provides a valuable method for generating a population of myogenic progenitors from a differentiated cell source. The process is reversible, and the resulting cells can be subsequently redifferentiated into myotubes.[2]
Performance Comparison: this compound vs. Alternative Methods
To objectively evaluate the myogenic potential of this compound-treated cells, we compare its efficacy with other small molecule-based approaches for either inducing dedifferentiation or enhancing myogenic differentiation. The following tables summarize key quantitative data from published studies.
| Parameter | This compound | Control (Untreated Myotubes) | Reference |
| Cell Cycle Re-entry (BrdU Incorporation) | Increased DNA synthesis observed in this compound-treated myotube cultures when switched to growth medium. | No significant DNA synthesis. | [3] |
| Colony-Forming Units (CFU) | Significantly increased number of CFUs from dissociated myotube cultures. | Low to no colony formation. | [3] |
Table 1: Efficacy of this compound in Generating Proliferative Myogenic Precursors. Data shows that this compound treatment followed by culture in growth medium leads to a significant increase in both DNA synthesis and the number of colony-forming units, indicating the generation of viable, proliferative cells from post-mitotic myotubes.
| Compound/Method | Mechanism of Action | Key Myogenic Outcomes | Reference |
| This compound | Microtubule disruption, leading to myotube fission. | Reversible generation of proliferative mononucleated cells from myotubes. | [1] |
| Reversine | Aurora B kinase inhibitor. | Promotes dedifferentiation of C2C12 myoblasts; enhances myogenic differentiation in senescent myoblasts. | |
| Triazine Compound | Not fully specified in literature. | Induces cellularization of myotubes into smaller myotubes or mononucleated cells. | |
| Small Molecule Cocktail (SB431542, DAPT, Dexamethasone, Forskolin) | Targets multiple signaling pathways (TGF-β, Notch, etc.). | Enhances maturation of human pluripotent stem cell-derived myotubes. | |
| Sphingosine-1-phosphate (S1P) | Ligand for S1P receptors. | Promotes myogenic differentiation and inhibits proliferation of C2C12 myoblasts. |
Table 2: Comparison of this compound with Alternative Small Molecules in Myogenesis. This table provides a qualitative comparison of this compound with other compounds that influence myogenic differentiation through different mechanisms.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following are protocols for key experiments used to validate the myogenic potential of treated cells.
Myotube Fission and Cell Cycle Re-entry Assay
This protocol is designed to assess the ability of this compound to induce myotube fragmentation and subsequent entry of the resulting mononucleated cells into the S phase of the cell cycle.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium (DM): DMEM with 2% Horse Serum (HS)
-
This compound (e.g., 25 µM in DMSO)
-
5-bromo-2'-deoxyuridine (BrdU) labeling solution
-
Fixation and permeabilization buffers
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
Procedure:
-
Seed C2C12 myoblasts in a suitable culture vessel and grow to confluence in GM.
-
Induce differentiation by replacing GM with DM and culture for 4-5 days to allow myotube formation.
-
Treat the differentiated myotubes with this compound in DM for 24-48 hours.
-
After treatment, wash the cells and replace the medium with either fresh DM or GM.
-
To assess cell cycle re-entry, add BrdU labeling solution to the culture medium and incubate for a defined period (e.g., 2-24 hours).
-
Fix and permeabilize the cells according to standard immunofluorescence protocols.
-
Incubate with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the percentage of BrdU-positive nuclei within the mononucleated cell population.
Immunofluorescence Staining for Myogenic Markers
This protocol allows for the visualization and quantification of key myogenic transcription factors, MyoD and Myogenin, which are indicative of commitment to the myogenic lineage and differentiation.
Materials:
-
Fixed and permeabilized cells (as prepared in the previous protocol)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-MyoD and anti-Myogenin
-
Fluorescently labeled secondary antibodies
-
DAPI nuclear stain
Procedure:
-
After fixation and permeabilization, incubate the cells in blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies against MyoD and Myogenin overnight at 4°C.
-
Wash the cells with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Image the cells using a fluorescence microscope. The presence and localization of MyoD and Myogenin can be assessed to determine the myogenic state of the cells.
Myotube Formation Assay
This assay evaluates the ability of the this compound-generated mononucleated cells to redifferentiate and form multinucleated myotubes.
Materials:
-
Mononucleated cells generated from this compound-treated myotubes
-
Growth Medium (GM)
-
Differentiation Medium (DM)
-
Anti-Myosin Heavy Chain (MHC) antibody
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
Procedure:
-
Plate the mononucleated cells at a high density in GM and allow them to proliferate.
-
Once confluent, switch to DM to induce differentiation.
-
Culture for 3-5 days to allow for myotube formation.
-
Fix and permeabilize the cells.
-
Stain for the terminal differentiation marker, Myosin Heavy Chain (MHC), using a specific antibody.
-
Counterstain nuclei with DAPI.
-
Image the cultures and quantify the fusion index (percentage of nuclei within MHC-positive myotubes) to assess the efficiency of redifferentiation.
Signaling Pathways and Mechanisms
Understanding the molecular pathways affected by these small molecules is critical for their targeted application.
This compound's Mechanism of Action
This compound's primary mechanism is the disruption of the microtubule cytoskeleton. This destabilization of microtubules in the highly elongated, multinucleated myotubes leads to their physical fragmentation into smaller, mononucleated units. While the direct downstream signaling consequences of this microtubule disruption in myotubes are not fully elucidated, it is known to trigger a cellular response consistent with wound healing and tissue regeneration.
Caption: this compound-induced myotube fragmentation workflow.
General Myogenic Signaling Pathways
Myogenesis is regulated by a complex interplay of signaling pathways. The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are known to be critical regulators of myoblast fusion. RhoA activity, in particular, needs to be downregulated for fusion to occur. The Mitogen-Activated Protein Kinase (MAPK) pathway, especially the ERK1/2 branch, is involved in myoblast proliferation and its inhibition is generally required for differentiation to proceed.
Caption: Key signaling pathways in myogenesis.
Conclusion
This compound offers a distinct and valuable method for generating myogenic precursor cells through the reversible fission of differentiated myotubes. The quantitative data on cell cycle re-entry and colony formation demonstrate its efficacy in producing a proliferative cell population. While other small molecules can also influence myogenesis, they often act through different mechanisms, such as enhancing differentiation from existing precursors or inducing dedifferentiation via other pathways. The choice of which small molecule to use will depend on the specific research goals, whether it is to generate progenitors from a differentiated state or to enhance the maturation of existing myogenic cells. The provided protocols and pathway diagrams serve as a foundational resource for researchers to further explore and validate the myogenic potential of cells treated with this compound and its alternatives.
References
- 1. This compound, a microtubule-binding molecule with novel cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition and reversal of myogenic differentiation by purine-based microtubule assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversine inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Profiles Induced by Myoseverin and Other Microtubule-Targeting Compounds
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Myoseverin, Nocodazole, Colchicine, and Paclitaxel
This guide provides a comprehensive comparative analysis of the gene expression profiles altered by this compound and other well-known microtubule-targeting agents: Nocodazole, Colchicine, and Paclitaxel. By summarizing quantitative data, detailing experimental protocols, and visualizing affected signaling pathways, this document serves as a valuable resource for understanding the distinct and overlapping cellular responses to these compounds.
Comparative Analysis of Gene Expression Profiles
The following tables summarize the known effects of this compound, Nocodazole, Paclitaxel, and Colchicine on gene expression. While quantitative microarray data for this compound from the foundational study by Rosania et al. (2000) is not publicly available in a raw format, this guide presents the descriptive changes reported, alongside quantitative data for the other compounds where available from public repositories.
Table 1: Comparative Gene Expression Changes Induced by Microtubule-Targeting Agents
| Functional Gene Category | This compound (C2C12 Myotubes) | Nocodazole (HeLa Cells) | Paclitaxel (MCF-7 Cells) | Colchicine (THP-1 Cells) |
| Cell Cycle Regulation | Down-regulated: Genes promoting cell cycle arrest (e.g., Gadd45). Fission of myotubes promotes DNA synthesis and cell proliferation upon removal of the compound.[1] | Up-regulated: Genes involved in mitotic arrest (e.g., Cyclin B1).[2] | Up-regulated: Genes associated with G2/M arrest (e.g., GADD45).[3] | Down-regulated: MEFV (pyrin) expression.[4] |
| Wound Healing & Tissue Regeneration | Up-regulated: Growth factors, immunomodulatory genes, extracellular matrix-remodeling genes, and stress response genes consistent with wound healing pathways.[1] | Not a primary reported effect. | Not a primary reported effect. | Not a primary reported effect. |
| Apoptosis | Down-regulated: Apoptosis-inducing genes (e.g., Fas antigen, TDAG51). | Induces apoptosis after prolonged mitotic arrest. | Up-regulated: Pro-apoptotic genes. | Modulates expression of inflammation-related genes, which can influence apoptosis. |
| Inflammation & Immunity | Up-regulated: Immunomodulatory genes. | Not a primary reported effect. | Up-regulated: Interleukin-6 (IL-6). | Up-regulated: Pro-inflammatory genes like IL-1β and IL-8. |
| Signal Transduction | Affects expression of genes involved in various signal transduction pathways related to growth and differentiation. | Affects genes involved in transcription regulation and cellular signaling. | Modulates multiple signaling pathways including JNK, p38 MAPK, and PI3K/Akt. | Inhibits the NF-κB signaling pathway. |
Experimental Protocols
Detailed methodologies for the key experiments referenced in this guide are provided below to facilitate reproducibility and further investigation.
This compound Treatment of C2C12 Myotubes
-
Cell Culture and Differentiation: C2C12 mouse myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium containing DMEM with 2% horse serum when the cells reach about 90-100% confluency. The differentiation medium is changed every 24 hours.
-
This compound Treatment: Differentiated C2C12 myotubes are treated with this compound at a concentration of 10-25 µM for 24 hours.
-
Gene Expression Analysis (Microarray): Following treatment, total RNA is extracted from the myotubes. The RNA is then used to generate labeled cRNA probes for hybridization to an oligonucleotide microarray platform (e.g., Affymetrix GeneChip). The array data is subsequently analyzed to identify differentially expressed genes.
Nocodazole Treatment of HeLa Cells
-
Cell Culture and Synchronization: HeLa cells are cultured in DMEM with 10% FBS. For cell cycle synchronization experiments, cells can be arrested in the S phase using a double thymidine block. Following release from the block, cells are treated with Nocodazole (e.g., 100 ng/mL for 12 hours) to arrest them in the G2/M phase.
-
Nocodazole Treatment for Gene Expression Profiling: Asynchronous HeLa cells are treated with Nocodazole (e.g., 0.1 µg/mL) for 18 hours.
-
Gene Expression Analysis (Microarray): Total RNA is isolated from the treated and control cells. Labeled cDNA probes are synthesized from the RNA and hybridized to a DNA microarray. Gene expression changes are determined by analyzing the array data.
Paclitaxel (Taxol) Treatment of MCF-7 Cells
-
Cell Culture: MCF-7 human breast cancer cells are maintained in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Paclitaxel Treatment: Cells are seeded and allowed to attach before being treated with varying concentrations of Paclitaxel (e.g., 0.01 µM to 1 µM) for different time points (e.g., 8, 24, or 48 hours).
-
Gene Expression Analysis (Microarray): After treatment, RNA is extracted from the cells. Labeled probes are generated and hybridized to a microarray (e.g., Oncochip). The resulting data is analyzed to identify genes with altered expression.
Colchicine Treatment of THP-1 Cells
-
Cell Culture and Differentiation: The human monocytic cell line THP-1 is cultured in RPMI-1640 medium with 10% FBS. To differentiate into macrophage-like cells, THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL for 48 hours).
-
Colchicine Treatment: Differentiated THP-1 cells are treated with Colchicine at various concentrations (e.g., up to 1 µM).
-
Gene Expression Analysis: RNA is isolated from the treated cells, and the expression of specific genes, often related to inflammation, is quantified using methods like quantitative real-time PCR (qRT-PCR).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by each compound and a general experimental workflow for gene expression analysis.
Caption: this compound's mechanism of action and its impact on gene expression.
Caption: Comparative signaling pathways of Nocodazole, Paclitaxel, and Colchicine.
Caption: A generalized experimental workflow for microarray-based gene expression profiling.
References
quantitative comparison of myotube fission efficiency with different agents
A comprehensive analysis of agents influencing myotube mitochondrial fission is crucial for researchers in muscle physiology and drug development. Mitochondrial dynamics, particularly the balance between fission and fusion, are vital for cellular health, and disruptions are implicated in various myopathies. This guide provides a quantitative comparison of common agents used to modulate mitochondrial fission in myotubes, supported by experimental data and detailed protocols.
Quantitative Comparison of Myotube Fission Efficiency
The efficacy of various agents in promoting or inhibiting myotube mitochondrial fission can be quantified by analyzing changes in mitochondrial morphology. Key metrics include the percentage of cells exhibiting fragmented mitochondria, alterations in mitochondrial length and circularity, and the expression levels of fission-related proteins like Dynamin-related protein 1 (Drp1).
| Agent | Action | Cell Type | Concentration | Duration | Key Quantitative Results | Reference |
| Mdivi-1 | Inhibitor | C2C12 Myotubes | 50 µM | 5 days | Completely impaired myoblast fusion, indicating a significant alteration of mitochondrial dynamics necessary for differentiation. | [1] |
| D2-mdx Mouse Skeletal Muscle | In vivo | 5 weeks | Significantly attenuated the increase in mitochondrial roundness (a parameter for fragmentation) observed in dystrophic muscle.[2] | [2] | ||
| N2a cells | 25 µM & 75 µM | Not Specified | Significantly reduced levels of fission proteins Drp1 and Fis1.[3] | [3] | ||
| P110 | Inhibitor | SH-SY5Y cells | 1 µM | 1 hour | Greatly reduced MPP+-induced mitochondrial fragmentation from 50% to 14% of cells. | |
| FCCP | Inducer | 661w cells | Not Specified | Not Specified | Decreased mitochondrial networked areas to 0.60-0.80-fold of vehicle control. | |
| Hydrogen Peroxide (H₂O₂) | Inducer | C2C12 Myocytes | 250 µM | 6 hours | Induced significant fragmentation of the mitochondrial network. | |
| C2C12 Myotubes | 4 mM | 24-96 hours | Increased apoptotic DNA fragmentation, indicative of cellular stress that is often associated with mitochondrial fission. |
Signaling Pathways in Myotube Mitochondrial Fission
Mitochondrial fission is a complex process primarily regulated by the recruitment of the GTPase Drp1 from the cytosol to the outer mitochondrial membrane. Several adaptor proteins, including Fis1, Mff, MiD49, and MiD51, facilitate this recruitment. The activity of Drp1 is further modulated by post-translational modifications such as phosphorylation.
Experimental Protocols
C2C12 Myoblast Culture and Differentiation
-
Cell Culture : C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Differentiation : To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum when the cells reach approximately 80-90% confluency. Myotubes typically form within 4-6 days.
Induction and Inhibition of Mitochondrial Fission
-
Induction with FCCP or H₂O₂ : Differentiated myotubes are treated with the desired concentration of FCCP (e.g., 1-10 µM) or H₂O₂ (e.g., 250 µM) for the specified duration (e.g., 1-6 hours).
-
Inhibition with Mdivi-1 or P110 : For inhibition studies, myotubes are pre-incubated with Mdivi-1 (e.g., 50 µM) or P110 (e.g., 1 µM) for a designated time (e.g., 1 hour) before the addition of a fission-inducing agent or for long-term studies on differentiation.
Quantification of Mitochondrial Fission
-
Mitochondrial Staining : Live myotubes are incubated with a mitochondrial-specific fluorescent probe, such as MitoTracker Red CMXRos (e.g., 100 nM for 30 minutes).
-
Imaging : Images are acquired using a confocal or high-resolution fluorescence microscope.
-
Image Analysis :
-
Morphological Classification : Cells are manually or automatically categorized based on their mitochondrial morphology (e.g., tubular, intermediate, fragmented). The percentage of cells in each category is then calculated.
-
Quantitative Morphometry : Image analysis software (e.g., ImageJ/Fiji) is used to quantify mitochondrial parameters such as aspect ratio (length/width), circularity, and form factor. An increase in circularity and a decrease in aspect ratio are indicative of fragmentation.
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Inhibition of Mitochondrial Fission Protein Drp1 Ameliorates Myopathy in the D2-mdx Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial division inhibitor 1 reduces dynamin-related protein 1 and mitochondrial fission activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Absence of DNA Damage After Myoseverin Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myoseverin, a purine-derivative, has emerged as a promising microtubule-disrupting agent with a distinct advantage: its effects are reversible and appear to lack the cytotoxicity associated with many conventional microtubule inhibitors.[1] This guide provides a framework for validating the absence of DNA damage following this compound treatment, a critical step in its preclinical safety assessment. We compare its theoretical genotoxic potential with that of Paclitaxel, a widely used microtubule-stabilizing agent known to induce DNA damage. This guide also provides detailed experimental protocols and data presentation formats to facilitate a comprehensive evaluation.
Introduction to this compound and Microtuble-Targeting Agents
This compound disrupts the microtubule cytoskeleton, leading to the reversible fission of multinucleated myotubes into mononucleated, proliferative cells.[2][3] This unique property has garnered interest for its potential applications in regenerative medicine and cell therapy. Unlike many other microtubule-targeting agents, such as Paclitaxel, which are staples in chemotherapy, this compound's effects are reported to be less cytotoxic. However, the potential for microtubule disruption to indirectly cause DNA damage necessitates a thorough investigation.
Microtubule dynamics are crucial for proper chromosome segregation during mitosis. Disruption of these dynamics can lead to mitotic arrest, aneuploidy, and potentially DNA double-strand breaks (DSBs). Therefore, it is imperative to experimentally validate the genotoxic safety profile of this compound.
Comparative Analysis of this compound and Paclitaxel
This section compares the known characteristics of this compound with Paclitaxel, a well-characterized microtubule-targeting agent. While direct comparative studies on the genotoxicity of this compound are lacking in the public domain, this comparison is based on existing literature for each compound.
| Feature | This compound | Paclitaxel |
| Mechanism of Action | Microtubule-disrupting agent | Microtubule-stabilizing agent |
| Reported Cytotoxicity | Low to no cytotoxicity observed in some studies[1] | Known cytotoxic effects, widely used as a chemotherapy agent |
| Reversibility | Effects are reversible upon removal | Effects are generally considered irreversible in the short term |
| DNA Damage | Not extensively studied, but lower cytotoxicity suggests a lower potential for DNA damage | Known to induce DNA damage and apoptosis |
| Primary Application | Research tool for cell differentiation and regenerative medicine | Cancer chemotherapy |
Experimental Framework for Validating Absence of DNA Damage
To definitively assess the genotoxic potential of this compound, a series of experiments are recommended. The following protocols for the Comet Assay and γH2AX Immunofluorescence Staining are provided as a guide for researchers.
Experimental Workflow
Caption: Experimental workflow for assessing DNA damage.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. Treat cells with this compound (e.g., 10 µM, 25 µM, 50 µM), Paclitaxel (positive control, e.g., 100 nM), and vehicle (negative control) for a predetermined time (e.g., 24 hours).
-
Slide Preparation: Mix harvested cells with low-melting-point agarose and layer onto pre-coated microscope slides.
-
Lysis: Immerse slides in cold lysis buffer (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Apply an electric field to separate the damaged DNA from the nucleoid.
-
Neutralization and Staining: Neutralize the slides and stain with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize comets using a fluorescence microscope and quantify the percentage of DNA in the tail using appropriate software.
Hypothetical Quantitative Data:
| Treatment | Concentration | % DNA in Tail (Mean ± SD) |
| Vehicle Control | - | 2.5 ± 0.8 |
| This compound | 10 µM | 3.1 ± 1.1 |
| This compound | 25 µM | 3.5 ± 1.3 |
| This compound | 50 µM | 4.0 ± 1.5 |
| Paclitaxel | 100 nM | 25.7 ± 4.2 |
γH2AX Immunofluorescence Staining
γH2AX is a phosphorylated form of the histone H2AX and is a sensitive marker for DNA double-strand breaks (DSBs).
Principle: Following the formation of a DSB, H2AX is rapidly phosphorylated at serine 139, forming γH2AX foci at the site of damage. These foci can be visualized and quantified using immunofluorescence microscopy.
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound, Paclitaxel, and vehicle as described for the Comet Assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell.
Hypothetical Quantitative Data:
| Treatment | Concentration | Average γH2AX Foci per Cell (Mean ± SD) |
| Vehicle Control | - | 1.2 ± 0.5 |
| This compound | 10 µM | 1.5 ± 0.7 |
| This compound | 25 µM | 1.8 ± 0.9 |
| This compound | 50 µM | 2.1 ± 1.0 |
| Paclitaxel | 100 nM | 15.3 ± 3.1 |
Signaling Pathways and Logical Relationships
Potential Mechanism of Microtubule Disruption-Induced DNA Damage
Caption: Potential pathway to DNA damage from microtubule disruption.
Logical Framework for Validating Safety
Caption: Logical framework for safety validation.
Conclusion
References
- 1. This compound is a potential angiogenesis inhibitor by inhibiting endothelial cell function and endothelial progenitor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a microtubule-binding molecule with novel cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Myoseverin vs. Nocodazole: A Comparative Analysis of Their Effects on Sarcomere Organization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Myoseverin and Nocodazole, two chemical compounds known to disrupt the microtubule cytoskeleton. While both agents lead to microtubule depolymerization, their downstream effects on the highly organized contractile units of muscle cells, the sarcomeres, exhibit notable differences. This document synthesizes experimental findings to highlight these distinctions, offering insights for researchers studying myogenesis, muscle physiology, and related drug discovery efforts.
Mechanism of Action: A Tale of Two Microtubule Disruptors
Both this compound and Nocodazole exert their cellular effects by interfering with microtubule dynamics, but their specific mechanisms and potencies differ. Nocodazole is a widely recognized synthetic agent that binds to β-tubulin, preventing the polymerization of tubulin dimers into microtubules and leading to their net disassembly. It is a potent, rapidly acting, and reversible inhibitor of microtubule formation.
This compound, a purine derivative, also leads to microtubule depolymerization. However, its primary described effect in the context of muscle biology is the induction of cytokinesis in multinucleated myotubes, a process termed "fission," which results in the formation of mononucleated daughter cells. This process is intrinsically linked to the disassembly of the microtubule network. While both compounds disrupt microtubules, this compound's effects have been more specifically characterized in the context of muscle cell differentiation and morphology.
Caption: Mechanisms of this compound and Nocodazole on muscle cells.
Comparative Effects on Sarcomere Organization
The primary distinction between this compound and Nocodazole lies in their impact on the sarcomere. Experimental evidence suggests that this compound actively disrupts the organization of mature myofibrils, whereas Nocodazole's effect, if any, is not a direct consequence of microtubule depolymerization.
Studies in cardiac myocytes have shown that this compound treatment leads to the disruption of striated Z-bands, which are critical anchoring points for thin filaments in the sarcomere.[1] This disruption extends to the localization of key sarcomeric proteins such as α-actinin, desmin, tropomyosin, titin, and myosin.[1] In contrast, microtubule depolymerization by Nocodazole did not perturb the structure of sarcomeric filaments.[1] This suggests that this compound's effect on sarcomere assembly is independent of its ability to inhibit microtubules.[1] Furthermore, upon removal of this compound, sarcomeres were able to reform even in the absence of an intact microtubule network, reinforcing the idea that a functional microtubule array is not essential for myofibrillogenesis.[1]
The following table summarizes the key comparative data on the effects of this compound and Nocodazole.
| Feature | This compound | Nocodazole |
| Primary Effect | Induces myotube fission and sarcomere disassembly. | Potent and reversible microtubule depolymerization. |
| Sarcomere Integrity | Directly disrupts striated Z-bands and the localization of key sarcomeric proteins. | Does not directly perturb sarcomeric filaments. |
| Microtubule Dependence | Effect on sarcomeres is independent of its microtubule-inhibiting capacity. | Cellular effects are a direct result of microtubule disruption. |
| Cellular Morphology | Causes multinucleated myotubes to divide into mononucleated cells. | Induces mitotic arrest; can cause changes in cell shape and loss of ER tubules. |
| Reversibility | Effects on myotube fission are reversible. | Microtubule depolymerization is rapidly reversible. |
Experimental Protocols
To assess the differential effects of this compound and Nocodazole on sarcomere organization, a typical experimental workflow would involve the culture of muscle cells, treatment with the respective compounds, and subsequent analysis using immunofluorescence microscopy.
Key Experimental Methodologies:
-
Cell Culture:
-
Primary neonatal rat cardiac myocytes or a skeletal muscle cell line (e.g., C2C12) are cultured on appropriate substrates (e.g., collagen-coated dishes).
-
For C2C12 cells, myoblasts are grown to confluence and then induced to differentiate into myotubes by switching to a low-serum differentiation medium.
-
-
Drug Treatment:
-
Differentiated myotubes or cardiac myocytes are treated with either this compound (typically in the range of 10-20 µM) or Nocodazole (typically 5-10 µM).
-
A control group treated with the vehicle (e.g., DMSO) is included.
-
Treatment duration can range from a few hours to 24 hours, depending on the experimental goals.
-
-
Immunofluorescence Staining and Microscopy:
-
After treatment, cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
Cells are permeabilized (e.g., with 0.1% Triton X-100) to allow antibody access.
-
Incubation with primary antibodies against key sarcomeric proteins (e.g., anti-α-actinin for Z-disks, anti-myosin heavy chain for A-bands) and cytoskeletal proteins (e.g., anti-α-tubulin for microtubules).
-
Incubation with fluorescently labeled secondary antibodies.
-
Nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
-
Samples are imaged using a fluorescence or confocal microscope to visualize and assess sarcomere structure and microtubule organization.
-
-
Quantitative Analysis:
-
Image analysis software can be used to quantify changes in sarcomere length, Z-disk width, and the degree of myofibril organization or disarray.
-
The number of nuclei per myotube can be counted to quantify myotube fission.
-
Caption: A typical workflow for comparing this compound and Nocodazole.
Summary and Implications
This key difference makes this compound a unique tool for investigating the mechanisms of myofibril assembly and disassembly, as well as for studying cellular processes related to muscle regeneration and dedifferentiation. Researchers should carefully consider these distinct properties when selecting a microtubule-disrupting agent for their studies in muscle cell biology. The choice between this compound and Nocodazole will depend on whether the experimental aim is to specifically disrupt microtubules or to study the broader cellular processes that involve both microtubule and sarcomere reorganization.
References
comparing the reversibility of Myoseverin's effects to other microtubule inhibitors
For researchers and drug development professionals, understanding the reversibility of a compound's effects is critical for assessing its therapeutic potential and off-target effects. This guide provides a detailed comparison of the reversibility of Myoseverin, a purine-based microtubule inhibitor, with other well-established microtubule-targeting agents: taxol (a stabilizer), vinca alkaloids, and colchicine (destabilizers).
This compound has been identified as a microtubule-binding molecule that induces the reversible fission of multinucleated myotubes into mononucleated, proliferating cells.[1][2][3] This unique characteristic distinguishes it from many other microtubule inhibitors and suggests its potential in applications such as tissue regeneration. This guide synthesizes available experimental data to provide an objective comparison of its reversibility profile.
Quantitative Comparison of Reversibility
The following table summarizes key quantitative parameters related to the reversibility of this compound and other microtubule inhibitors.
| Microtubule Inhibitor | Mechanism of Action | Binding Reversibility | Half-life of Drug-Tubulin Complex | Time to Microtubule Network Recovery | Key References |
| This compound | Destabilizer | Reversible | Data not available | Resumption of DNA synthesis and cell proliferation observed after washout.[1][2] | |
| Taxol (Paclitaxel) | Stabilizer | Reversible | Data not available (dissociation rate constant k = 30 s⁻¹) | Dependent on experimental conditions; can be difficult to reverse in cellular models. | |
| Vinca Alkaloids (e.g., Vincristine) | Destabilizer | Reversible | Data not available (slow dissociation from induced polymers) | Partial recovery in ~8 hours, near full recovery in ~12 hours in HeLa cells. | |
| Colchicine | Destabilizer | Poorly/Partially Reversible | 20-40 hours | ~32 hours in LLC-PK1α cells. |
Experimental Protocols for Assessing Reversibility
Detailed methodologies are crucial for reproducing and comparing findings on the reversibility of microtubule inhibitors. Below are representative experimental protocols for washout and recovery assays.
Myotube Fission Reversibility Assay for this compound
This protocol is based on the observed biological effect of this compound on myotubes.
-
Cell Culture and Differentiation: Plate C2C12 myoblasts and induce differentiation into myotubes by replacing growth medium with differentiation medium. Culture for 4-5 days until mature, multinucleated myotubes are formed.
-
This compound Treatment: Treat the differentiated myotubes with 11 µM this compound (the reported half-maximal concentration for myotube disassembly) for 24 hours.
-
Washout: Gently wash the cells three times with pre-warmed, drug-free differentiation medium to remove this compound.
-
Recovery and Analysis:
-
Morphological Recovery: At various time points post-washout (e.g., 24, 48, 72 hours), capture phase-contrast images to observe the re-formation of elongated myotube structures.
-
Proliferation Assay (BrdU Incorporation): At desired time points, add BrdU to the culture medium and incubate for a set period (e.g., 2-4 hours). Fix the cells and perform immunofluorescence staining for BrdU to quantify the percentage of cells that have re-entered the S-phase of the cell cycle, indicating a reversal of the differentiated, non-proliferative state.
-
Microtubule Network Recovery Assay (General Protocol for Taxol, Vinca Alkaloids, and Colchicine)
This immunofluorescence-based protocol can be adapted for various cell lines and microtubule inhibitors.
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, A549) on glass coverslips and allow them to adhere and grow for 24 hours.
-
Drug Treatment: Treat the cells with the desired concentration of the microtubule inhibitor (e.g., 10 µM Taxol, 100 nM Vincristine, or 1 µM Colchicine) for a specified duration (e.g., 1-4 hours) to induce microtubule disruption or stabilization.
-
Washout: Carefully wash the coverslips three times with warm, drug-free culture medium.
-
Recovery: Incubate the cells in drug-free medium for various time points (e.g., 0, 1, 4, 8, 12, 24, 32 hours).
-
Immunofluorescence Staining:
-
Fix the cells at each time point with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).
-
Permeabilize the cells (if using paraformaldehyde).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium to visualize the nuclei.
-
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Qualitatively and quantitatively assess the microtubule network's morphology and extent of recovery at each time point compared to control (untreated) cells.
Visualizing the Reversibility Workflow
The following diagrams illustrate the conceptual workflows for assessing the reversibility of microtubule inhibitors.
Conclusion
The available data strongly indicate that the effects of this compound on microtubules are reversible, a characteristic that sets it apart from some other microtubule inhibitors, particularly in the context of cellular differentiation. While the binding of taxol and vinca alkaloids to tubulin is also reversible in biochemical assays, the functional reversal of their cellular effects can be slower or less complete. Colchicine exhibits the least reversibility, with a long-lasting impact on microtubule dynamics.
The "selective reversibility" of this compound, coupled with its unique ability to induce fission in terminally differentiated myotubes, underscores its potential as a valuable tool for research in regenerative medicine and cell fate manipulation. Further quantitative studies on the kinetics of this compound binding and dissociation from tubulin will provide a more complete understanding of its mechanism of action and aid in the development of novel therapeutic strategies.
References
A Researcher's Guide to Functional Myogenic Assays for Post-Myoseverin Cells
An Objective Comparison of Methodologies to Validate Myogenic Identity and Potency
For researchers in myogenesis and drug development, the small molecule Myoseverin presents a unique tool. Identified from a 2,6,9-trisubstituted purine library, this compound induces the reversible fission of multinucleated myotubes into mononucleated, proliferative fragments.[1] This process, termed cellularization, raises a critical question: do these post-Myoseverin cells retain their myogenic identity and, more importantly, their functional competence?[2][3]
This guide provides an objective comparison of key functional assays essential for confirming the myogenic identity of these cells. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate methods for their studies.
Section 1: Core Myogenic Identity and Differentiation Assays
The initial confirmation of myogenic identity relies on assessing the expression of key regulatory factors and the morphological changes associated with differentiation.
Immunofluorescence Staining: Visualizing Myogenic Markers
Immunofluorescence (IF) is a cornerstone technique for visualizing the presence and subcellular localization of specific proteins. It provides qualitative and semi-quantitative data on the expression of myogenic regulatory factors (MRFs) and structural muscle proteins.[4][5]
Key Markers:
-
MyoD/Myf5: Early markers expressed in proliferating myoblasts.
-
Myogenin (MyoG): A key factor for terminal differentiation.
-
Myosin Heavy Chain (MHC): A structural protein characteristic of mature myotubes.
Comparative Performance: This assay is crucial for visually confirming that post-Myoseverin cells can re-express differentiation markers and fuse to form myotubes. The "Fusion Index," the average number of nuclei per MHC-positive myotube, is a key quantitative metric derived from IF images.
Western Blotting: Quantifying Myogenic Protein Expression
To obtain robust quantitative data on protein expression, Western blotting is the preferred method. It allows for the precise measurement of changes in myogenic marker levels as cells are driven to re-differentiate after this compound treatment.
Comparative Performance: Western blotting provides strong evidence for the upregulation of differentiation-specific proteins like Myogenin and MHC, confirming that the appropriate genetic programs are being activated. It is less susceptible to the subjective interpretation that can affect microscopy-based analyses.
Data Summary: Molecular and Morphological Assays
| Assay | Key Parameter | Typical Result in Differentiated Control | Expected Result in Re-Differentiated Post-Myoseverin Cells | Reference |
| Immunofluorescence | Fusion Index | > 3 nuclei/myotube | Restoration of multinucleated, MHC-positive myotubes | |
| Immunofluorescence | Myotube Diameter | 10-20 µm | Increase in diameter over time, comparable to controls | |
| Western Blot | Myogenin Expression | High | Significant increase from baseline post-differentiation stimulus | |
| Western Blot | MHC Expression | High | Significant increase, indicating terminal differentiation |
Section 2: Advanced Functional Assessment: Contractility Assays
While molecular markers are essential, the definitive test of myogenic identity is function. Contractility assays measure the ability of engineered muscle tissues to generate force, the primary physiological role of muscle.
In Vitro Contractility Measurement
These assays involve seeding cells onto platforms that allow for the measurement of force generated in response to electrical pulse stimulation (EPS). Platforms range from muscular thin films (MTFs) to engineered muscle tissues on micro-devices equipped with force sensors. This approach provides a direct, quantitative readout of the cells' functional capabilities.
Comparative Performance: This is the gold-standard assay for confirming full myogenic potential. A positive result—the generation of measurable, stimulus-dependent force—provides unequivocal evidence that post-Myoseverin cells can form functional, contractile muscle tissue. Different platforms offer trade-offs between throughput and physiological relevance.
Data Summary: Functional Contractility Assays
| Assay Platform | Key Parameter | Typical Result in Control Engineered Muscle | Expected Result in Post-Myoseverin Engineered Muscle | Reference |
| Micro-device Force Assay | Tetanic Force (µN) | ~30 µN | Measurable force generation in response to EPS | |
| Muscular Thin Film (MTF) | Contraction Stress (kPa) | Varies by platform | Measurable film displacement/stress upon stimulation | |
| Optics-Based System | Sarcomere Shortening (%) | Measurable | Quantifiable sarcomere shortening upon electrical stimulation |
Section 3: Experimental Protocols
Protocol: Immunofluorescence Staining for Myogenic Markers
-
Cell Culture: Plate post-Myoseverin cells on glass coverslips and induce differentiation using a low-serum medium (e.g., DMEM with 2% horse serum) for 3-5 days.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-MHC, anti-Myogenin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash three times with PBS. Mount coverslips onto slides using an anti-fade mounting medium. Image using a fluorescence microscope.
-
Analysis: Quantify the fusion index by counting the number of nuclei within MHC-positive cells and dividing by the number of MHC-positive cells. A myotube is typically defined as having at least two nuclei.
Protocol: Western Blot Analysis
-
Cell Lysis: Wash differentiated cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape cell lysates and centrifuge at 12,000 x g for 10 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-MHC, anti-Myogenin, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to a loading control like β-actin.
Protocol: 2D Cantilever-Based Contractility Assay
-
Device Preparation: Fabricate or procure silicon cantilevers. Coat the cantilevers with an extracellular matrix protein (e.g., Matrigel) to promote cell adhesion.
-
Cell Seeding: Seed post-Myoseverin cells onto the cantilevers in growth medium.
-
Differentiation: Once confluent, switch to a low-serum differentiation medium and culture for 7-14 days to allow for myotube formation and maturation on the cantilevers.
-
Stimulation and Measurement: Place the cantilever array in a measurement chamber with differentiation medium. Use a broad-field electrical pulse stimulator to induce contractions.
-
Data Acquisition: Record the deflection of the cantilevers using a high-speed camera or laser system.
-
Analysis: Analyze the recorded videos to calculate the displacement of the cantilever tips. Convert displacement to force using the cantilever's spring constant. Calculate parameters such as twitch force, tetanus force, and contraction/relaxation kinetics.
Section 4: Visualized Workflows and Pathways
To provide a clear conceptual framework, the following diagrams illustrate the experimental process and underlying biological pathways.
Caption: Experimental workflow for assessing post-Myoseverin cells.
References
- 1. This compound, a microtubule-binding molecule with novel cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. The cellularisation of mammalian myotubes by this compound. - UCL Discovery [discovery.ucl.ac.uk]
- 4. Immunofluorescence analysis of myogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunofluorescence Labeling of Skeletal Muscle in Development, Regeneration, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Myoseverin: A Comparative Cytotoxicity Analysis Against Other Purine Derivatives
A detailed examination of Myoseverin's cytotoxic profile reveals a significantly lower toxicity compared to other purine analogs commonly employed in therapeutic applications. This guide provides a comparative analysis of this compound's cytotoxicity, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear perspective on its potential as a low-toxicity biological tool.
This compound, a 2,6,9-trisubstituted purine, is primarily recognized as a microtubule-binding molecule that can induce the reversible fission of multinucleated myotubes into mononucleated, proliferative cells.[1][2] This unique characteristic has positioned it as a valuable tool in muscle regeneration and stem cell differentiation research.[2] A key distinguishing feature of this compound is its lack of significant cytotoxic effects, a stark contrast to many other purine derivatives and microtubule-disrupting agents which often exhibit high levels of toxicity.[2][3]
Comparative Cytotoxicity Data
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound and other selected purine derivatives across various cell lines. Lower IC50 values are indicative of higher cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | ~8 | |
| OMYO (this compound isomer) | Hybridoma cells | 10 (total cell viability loss) | |
| Compound 1d (N-(purin-6-yl)aminoalkanoyl derivative) | COLO201 (human colorectal adenocarcinoma) | < 1 | |
| Compound 1d (N-(purin-6-yl)aminoalkanoyl derivative) | MDA-MB-231 (human breast adenocarcinoma) | > 10 | |
| 6-Mercaptopurine (6-MP) | Varies depending on cell line | Generally in the low micromolar range | |
| Cladribine | Varies depending on cell line | Potent cytotoxicity in lymphoid cells | |
| Fludarabine | Varies depending on cell line | Cytotoxic to lymphoid and myeloid malignancies |
Experimental Protocols
A standardized methodology for assessing the cytotoxicity of these compounds is crucial for accurate comparison. The following is a detailed protocol for a common colorimetric cell viability assay, such as the MTT or Resazurin assay.
General Cytotoxicity Assay Protocol
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., HeLa, MCF-7, A549) in complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO2 incubator.
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound (e.g., this compound, other purine derivatives) in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the compound dilutions to the respective wells in triplicate.
-
Include untreated control wells (medium only) and vehicle control wells (medium with the highest DMSO concentration). A known cytotoxic drug like Doxorubicin can be used as a positive control.
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time, typically 24, 48, or 72 hours.
-
-
Cell Viability Measurement (Resazurin Assay Example):
-
Following incubation, add 20 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C until a color change is observed.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Signaling Pathways and Mechanism of Action
The cytotoxic mechanisms of purine derivatives are diverse. Many, like 6-mercaptopurine and fludarabine, interfere with DNA synthesis and repair, leading to apoptosis. In contrast, this compound's primary mechanism of action is the disruption of microtubule dynamics. This interaction is notably reversible and does not typically trigger the cytotoxic cascades seen with other microtubule-targeting agents like taxol or vinca alkaloids.
The diagram below illustrates a generalized workflow for assessing the cytotoxicity of purine derivatives.
Caption: Experimental workflow for cytotoxicity assessment.
The following diagram illustrates the proposed differential signaling pathways of this compound compared to cytotoxic purine analogs.
Caption: Differential mechanisms of this compound and cytotoxic purines.
References
- 1. This compound, a microtubule-binding molecule with novel cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition and reversal of myogenic differentiation by purine-based microtubule assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a potential angiogenesis inhibitor by inhibiting endothelial cell function and endothelial progenitor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Long-Term Proliferative Capacity of Myoseverin-Generated Myoblasts: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the regenerative potential of myoblasts is paramount. Myoseverin, a small microtubule-binding molecule, has been identified as a tool to generate mononucleated myoblasts from multinucleated myotubes through a process of cellularization. This guide provides an objective comparison of this compound-generated myoblasts with alternative methods, supported by experimental data and detailed protocols, to validate their long-term proliferative capacity.
This compound induces the reversible fission of myotubes by disrupting the microtubule cytoskeleton, resulting in mononucleated cells that resemble myoblasts.[1][2][3][4] This process of chemically induced dedifferentiation has been a subject of interest for its potential in regenerative medicine. However, the true long-term proliferative potential of these cells has been a point of contention in the scientific community. While initial studies suggested that these myoblasts could re-enter the cell cycle and proliferate,[2] subsequent research has indicated that they may be non-proliferative and prone to apoptosis.
This guide will compare the generation of myoblasts using this compound with two alternative methods: the suppression of the cyclin-dependent kinase inhibitor p21 and the use of the small molecule Reversine.
Comparative Analysis of Myoblast Generation Methods
| Feature | This compound | p21 Suppression | Reversine |
| Mechanism of Action | Induces myotube fragmentation through microtubule depolymerization. | Temporarily suppresses the cell cycle inhibitor p21, allowing quiescent cells to re-enter the cell cycle. | Restores proliferative potential in senescent myoblasts, potentially through autophagy reactivation. |
| Source of "New" Myoblasts | Fragmentation of existing multinucleated myotubes. | Proliferation of existing quiescent cells, such as satellite cells. | Rejuvenation of senescent myoblasts. |
| Reported Proliferative Capacity | Conflicting reports. Initial studies showed potential for DNA synthesis and colony formation. Later studies suggest the generated cells are non-proliferative. | Robustly induces proliferation of multiple cell types, including satellite cells, leading to an increase in cellularity. | Restores the ability of previously senescent myoblasts to proliferate. |
| Long-Term Proliferation | Questionable. The potential for apoptosis may limit long-term expansion. | Demonstrated lasting increases in cell numbers in vivo, suggesting stable long-term proliferation. | Aims to restore long-term proliferative potential to aging cell populations. |
| Redifferentiation Potential | This compound-generated cells have been reported to redifferentiate into myotubes upon removal of the compound. | p21 suppression does not impair the subsequent differentiation of myoblasts. | Reversine-treated myoblasts regain their ability to differentiate and form myofibers. |
| Advantages | A straightforward method using a single small molecule to generate myoblast-like cells from a differentiated state. | A potent method for expanding the endogenous progenitor cell pool with demonstrated in vivo efficacy. | A targeted approach to reverse cellular aging and restore function to existing myoblasts. |
| Disadvantages | The proliferative capacity and viability of the generated cells are debated. | Requires genetic manipulation (e.g., siRNA, AAV) to suppress p21 expression. | Primarily focused on senescent cells, may not be applicable to generating new myoblasts from myotubes. |
Experimental Protocols
General Protocol for Long-Term Myoblast Proliferation Assay
This protocol outlines a general approach for assessing the long-term proliferative capacity of myoblasts generated from different methods.
-
Cell Seeding: Plate myoblasts at a low density (e.g., 2,000 cells/cm²) in a suitable growth medium.
-
Culture Maintenance: Culture the cells at 37°C and 5% CO2. Change the growth medium every 2-3 days.
-
Passaging: When cells reach 70-80% confluency, detach them using a suitable enzyme (e.g., TrypLE) and re-plate at the initial low density. This constitutes one passage.
-
Proliferation Assessment (at each passage):
-
Cell Counting: Determine the total cell number at the time of passaging to calculate the population doubling time.
-
Proliferation Marker Staining: Perform immunofluorescence for proliferation markers such as Ki67.
-
DNA Synthesis Assay: Incorporate BrdU or EdU for a defined period (e.g., 2-4 hours) before harvesting and quantify the percentage of positive cells via flow cytometry or immunofluorescence.
-
-
Long-Term Analysis: Continue the passaging and assessment for an extended period (e.g., 8-10 passages) to determine if the proliferative rate is maintained, declines, or ceases.
Myoblast Generation with this compound
-
Myotube Formation: Culture myoblasts in a high-serum growth medium until they reach high confluency, then switch to a low-serum differentiation medium to induce myotube formation over 3-5 days.
-
This compound Treatment: Treat the differentiated myotube cultures with 10-25 µM this compound for 24-48 hours.
-
Harvesting Mononucleated Cells: After treatment, gently detach the cells. The resulting cell population will contain mononucleated myoblast-like cells.
-
Washing and Re-plating: Wash the cells to remove this compound and re-plate them in a growth medium for subsequent proliferation assays.
Proliferation Assays
-
MTT Assay: This colorimetric assay measures cell metabolic activity, which is proportional to the number of viable cells.
-
Plate cells in a 96-well plate.
-
At desired time points, add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Ki67 Immunostaining: Ki67 is a nuclear protein associated with cell proliferation.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
Incubate with a primary antibody against Ki67.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify the percentage of Ki67-positive cells using fluorescence microscopy.
-
Visualizations
Caption: Experimental workflow for generating and assessing this compound-derived myoblasts.
Caption: this compound's mechanism of action on myotubes.
Caption: Role of p21 in cell cycle regulation and the effect of its suppression.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
